molecular formula C25H31N3O6 B2615186 Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS No. 2250436-46-3

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Cat. No.: B2615186
CAS No.: 2250436-46-3
M. Wt: 469.538
InChI Key: GHJAPHFLQZYCNI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a useful research compound. Its molecular formula is C25H31N3O6 and its molecular weight is 469.538. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Dap(2-Boc-aminoethyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Dap(2-Boc-aminoethyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAPHFLQZYCNI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS 2250436-46-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS 2250436-46-3).

The Chiral Scaffold for PNA Synthesis and Branched Peptidomimetics

Executive Summary

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS 2250436-46-3) is a specialized, high-value amino acid derivative used primarily in the synthesis of Peptide Nucleic Acids (PNA) and branched peptidomimetics . Structurally, it is an L-2,3-diaminopropionic acid (Dap) core where the side-chain amine is alkylated with a 2-Boc-aminoethyl group.

This molecule serves as a chiral backbone precursor . Unlike standard achiral PNA monomers (based on N-(2-aminoethyl)glycine), this reagent introduces chirality at the


-carbon, allowing for the synthesis of 

-PNA
or

-PNA
analogues with enhanced DNA/RNA binding affinity and sequence specificity. Additionally, the internal secondary amine provides a versatile handle for on-resin branching, creating "dendritic" peptides or 4-azalysine derivatives.
Chemical Identity & Structural Analysis[1]

The compound is effectively a "pre-organized" scaffold containing three distinct nitrogen functionalities, two of which are protected orthogonally to allow site-specific chemistry.

FeatureSpecification
Chemical Name N

-Fmoc-N

-(2-Boc-aminoethyl)-L-2,3-diaminopropionic acid
Synonyms Fmoc-4-azalysine(Boc); Fmoc-L-Dap(Boc-aminoethyl)-OH
CAS Number 2250436-46-3
Molecular Formula C

H

N

O

Molecular Weight 469.53 g/mol
Chirality L-configuration (S-configuration at

-carbon)
Appearance White to off-white crystalline powder
Structural Breakdown
  • 
    -Amine:  Protected by Fmoc  (Base-labile).[1][2] Used for chain elongation.[1]
    
  • Side Chain: A 2-aminoethyl group attached to the

    
    -nitrogen of Dap.
    
    • Internal Nitrogen (

      
      -N):  A secondary amine . In the commercial reagent, this is typically free (unprotected) or protonated, making it a nucleophilic handle for functionalization (e.g., nucleobase attachment).
      
    • Terminal Nitrogen (

      
      -N):  Protected by Boc  (Acid-labile). Stable to Fmoc removal conditions; cleaved during final resin release (TFA).
      

ChemicalStructure Fmoc Fmoc Group (Base Labile) AlphaN α-Amine Fmoc->AlphaN AlphaC α-Carbon (Chiral) AlphaN->AlphaC COOH Carboxylic Acid (Coupling Site) AlphaC->COOH SideChain Side Chain Linker (-CH2-NH-CH2-CH2-) AlphaC->SideChain InternalN Internal 2° Amine (Nucleophilic Handle) SideChain->InternalN Site for Branching/PNA Base TermN Terminal Amine (Boc Protected) InternalN->TermN

Figure 1: Functional topology of Fmoc-L-Dap(2-Boc-aminoethyl)-OH. The internal secondary amine is the critical "pivot point" for advanced synthesis.

Physicochemical Properties[1][3][5][6][7]
PropertyValueNotes
Solubility Soluble in DMF, DMSO, DCMHydrophobic Fmoc group aids organic solubility.
Melting Point 152–154 °C (Dec.)Typical for high-MW amino acid derivatives.
Purity

98% (HPLC)
Critical for SPPS to prevent deletion sequences.
Optical Rotation

(c=0.1 in MeOH). Confirming L-configuration.
Storage 2–8 °C, DesiccatedHygroscopic; store under inert gas if possible.
Applications & Synthetic Utility
A. Chiral PNA (Peptide Nucleic Acid) Synthesis

This is the primary high-value application. Standard PNA is achiral. By using this L-Dap derivative, researchers can synthesize Chiral PNA monomers directly on the solid phase or in solution.

  • Mechanism: The free internal secondary amine reacts with a nucleobase-acetic acid (e.g., Thymine-CH

    
    -COOH) to form the PNA monomer unit.
    
  • Benefit: The L-configuration at the

    
    -carbon pre-organizes the PNA backbone into a right-handed helix, significantly increasing the melting temperature (
    
    
    
    ) of PNA-DNA duplexes and improving sequence specificity [1].
B. Branched Peptides & Dendrimers

The secondary amine acts as a branch point. Unlike Lysine (primary amine), the secondary amine here allows for the creation of tertiary amide linkages , which are more resistant to proteolysis.

  • Use Case: Synthesizing multivalent drug display systems or ubiquitin-like conjugates.

C. 4-Azalysine Peptidomimetics

If the internal amine is left unfunctionalized (protonated at physiological pH), the residue mimics Lysine but with altered H-bonding capability and a lower pKa (due to the proximity of the nitrogens). This is useful for:

  • Cell Penetrating Peptides (CPPs): Increasing cationic charge density.

  • pH-Responsive Switches: The secondary amine can act as a pH sensor within a peptide sequence.

Experimental Protocols
Workflow 1: Incorporation into SPPS (Standard Coupling)

Use this protocol to insert the scaffold into a peptide chain.

  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Activation:

    • Reagent: HATU (0.95 eq) and HOAt (0.95 eq) are preferred over HBTU due to the steric bulk of the side chain.

    • Base: DIEA (2.0 eq).

    • Stoichiometry: Use 3–4 equivalents of Fmoc-L-Dap(2-Boc-aminoethyl)-OH relative to resin loading.

  • Coupling: Shake at room temperature for 1–2 hours.

    • Note: The internal secondary amine is nucleophilic. If it is free in your specific batch (check CoA), it must be protected or reacted immediately after coupling to prevent self-branching during subsequent cycles. However, most commercial forms for direct SPPS have this amine protected or intended for immediate functionalization.

    • If the internal amine is free: Perform "Sub-monomer PNA Synthesis" (see below).

Workflow 2: On-Resin PNA Base Attachment (Sub-monomer Method)

Use this protocol to attach a nucleobase (A, T, C, G) to the scaffold.

  • Coupling of Scaffold: Couple Fmoc-L-Dap(2-Boc-aminoethyl)-OH to the resin as above. Do not remove the Fmoc group yet.

  • Functionalization of Internal Amine:

    • Dissolve Nucleobase-Acetic Acid (e.g., Thymine-1-acetic acid) (4 eq).

    • Activate with HATU (3.8 eq) and DIEA (8 eq) in DMF.

    • Add to the resin-bound scaffold.[3] React for 2–4 hours (double coupling recommended).

    • Result: The nucleobase is now attached to the

      
      -nitrogen via a tertiary amide bond.
      
  • Fmoc Deprotection: Wash resin, then treat with 20% Piperidine/DMF to remove the N-terminal Fmoc.

  • Continue Synthesis: Couple the next PNA monomer or amino acid.

Workflow Step1 Step 1: Coupling Couple Fmoc-L-Dap(2-Boc-aminoethyl)-OH to Resin (HATU/DIEA) Step2 Check Internal Amine Status Step1->Step2 BranchA Path A: PNA Synthesis (Attach Nucleobase) Step2->BranchA Target: PNA BranchB Path B: Branched Peptide (Attach Side Chain) Step2->BranchB Target: Dendrimer ActionA React 2° Amine with Nucleobase-CH2-COOH (HATU Activation) BranchA->ActionA ActionB React 2° Amine with Acyl Chloride / Acid (Create Branch) BranchB->ActionB Step3 Step 3: Fmoc Deprotection (20% Piperidine) ActionA->Step3 ActionB->Step3 Step4 Step 4: Chain Elongation (Next AA or PNA Monomer) Step3->Step4

Figure 2: Decision tree for on-resin utilization of the scaffold.

Troubleshooting & Optimization
IssueCauseSolution
Low Coupling Efficiency Steric hindrance from the bulky side chain.Use HATU/HOAt instead of HBTU. Increase temperature to 40°C (microwave assisted) for short bursts.
Incomplete Functionalization The secondary amine (

-N) is less reactive than a primary amine.
Use symmetric anhydrides or high concentrations of activated acid. Perform "Double Coupling".
Aggregation PNA sequences are prone to aggregation (especially G-rich).Use ChemMatrix resin (PEG-based) for better swelling. Add chaotropic salts (LiCl) during coupling.
Racemization Over-activation of the C-terminal acid.Maintain base (DIEA) concentration

2 eq relative to acid. Use collidine as a milder base.
References
  • Englund, E. A., & Appella, D. H. (2007). Gamma-substituted peptide nucleic acids constructed from L-lysine are a versatile scaffold for multifunctional display. Angewandte Chemie International Edition, 46(8), 1414-1418. (Context on chiral PNA scaffolds).
  • Corradini, R., et al. (2011). Peptide nucleic acids with a structurally constrained chiral backbone. Current Topics in Medicinal Chemistry, 11(12), 1535-1554.

Sources

Structural and Functional Analysis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH versus Native Lysine in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. Among the myriad of available building blocks, lysine analogs play a pivotal role due to the fundamental importance of lysine's primary amine in biological interactions and as a site for chemical modification. This guide provides a comprehensive analysis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH, a versatile lysine surrogate, comparing its core structure, physicochemical properties, and functional implications against native L-lysine. We will explore the nuanced differences in side-chain architecture and reactivity, providing field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. This analysis aims to equip scientists with the foundational knowledge required to strategically leverage this unique building block in advanced peptide design and synthesis.

Part 1: Core Structural and Physicochemical Dissection

A thorough understanding of a synthetic building block begins with a detailed examination of its structure in comparison to its natural counterpart. While both Fmoc-L-Dap(2-Boc-aminoethyl)-OH and Fmoc-L-Lys(Boc)-OH provide a protected primary amine on a side chain, their underlying architecture imparts distinct properties.

Comparative Molecular Architecture

The fundamental difference lies in the composition and length of the side chain. Native lysine possesses a flexible four-carbon (butylamine) chain separating the α-carbon from the ε-amino group.[1] In contrast, Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a derivative of L-2,3-diaminopropionic acid (Dap), featuring a shorter linkage that incorporates a nitrogen atom, forming an ethylenediamine moiety. This structural variance is not trivial; it directly influences side-chain flexibility, basicity, and steric profile.

G cluster_dap Fmoc-L-Dap(2-Boc-aminoethyl)-OH cluster_lys Fmoc-L-Lys(Boc)-OH dap_c_alpha dap_cooh COOH dap_c_alpha->dap_cooh dap_nh_fmoc NH-Fmoc dap_c_alpha->dap_nh_fmoc dap_c_beta CβH₂ dap_c_alpha->dap_c_beta dap_nh1 NH dap_c_beta->dap_nh1 dap_c2 CH₂ dap_nh1->dap_c2 dap_c3 CH₂ dap_c2->dap_c3 dap_nh_boc NH-Boc dap_c3->dap_nh_boc lys_c_alpha lys_cooh COOH lys_c_alpha->lys_cooh lys_nh_fmoc NH-Fmoc lys_c_alpha->lys_nh_fmoc lys_c_beta CβH₂ lys_c_alpha->lys_c_beta lys_c_gamma CγH₂ lys_c_beta->lys_c_gamma lys_c_delta CδH₂ lys_c_gamma->lys_c_delta lys_c_epsilon CεH₂ lys_c_delta->lys_c_epsilon lys_nh_boc NεH-Boc lys_c_epsilon->lys_nh_boc

Figure 1: Comparative structures of protected Dap analog and Lysine.
The Role of Orthogonal Protecting Groups

Successful Solid-Phase Peptide Synthesis (SPPS) is contingent on a strategy of orthogonal protection, wherein different protecting groups can be removed under distinct conditions without affecting others.[2] The Fmoc/tBu strategy is a prime example of this principle.

  • Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This group protects the alpha-amine of the amino acid.[3] Its key feature is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][][5] This allows for its repeated removal at each cycle of peptide chain elongation.

  • Side-Chain Boc (tert-Butoxycarbonyl) Group : This group protects the nucleophilic side-chain amine (Nε in lysine, and the terminal amine in the Dap analog).[3] The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA).[5][6] This cleavage is typically performed during the final step of synthesis, concurrently with the cleavage of the peptide from the resin support.[6]

This orthogonality ensures that the side-chain amine remains inert during peptide bond formation, preventing unwanted branching or side reactions.[3][]

Comparative Physicochemical Data

The structural variations between the lysine and the Dap analog's side chains lead to significant differences in their physicochemical properties, which in turn affect their function within a peptide.

FeatureNative Lysine Side-ChainFmoc-L-Dap(2-Boc-aminoethyl)-OH Side-ChainCausality and Implication
Composition ButylamineEthylenediamineThe presence of an additional nitrogen atom in the Dap analog's side chain introduces a different electronic environment.
Length (α-C to terminal N) 5 atoms (Cβ, Cγ, Cδ, Cε, Nε)5 atoms (Cβ, N, C, C, N)While the atom count is the same, the bond types and angles differ, leading to a potentially altered spatial projection.
Flexibility High (rotation around 4 C-C single bonds)Moderately High (rotation around C-C and C-N bonds)The lysine side chain is generally considered more flexible, which can be critical for binding interactions but may also lead to entropic penalties.
Side-Chain pKa (unprotected) ~10.5 (ε-NH₂)[][9]Estimated ~8.1-8.5 (terminal NH₂)[10]The electron-withdrawing effect of the proximal amide bond and the second nitrogen atom in the Dap backbone significantly lowers the pKa of its terminal amine compared to lysine's. This is a critical functional differentiator.

Part 2: Functional Consequences in Peptide Synthesis and Bioconjugation

The decision to substitute lysine with its Dap analog is driven by the functional consequences of their structural differences. These consequences manifest during peptide synthesis, in the final properties of the peptide, and in its suitability for post-synthetic modification.

Impact on Peptide Structure and Activity

The substitution of lysine can profoundly impact a peptide's biological function. The shorter, potentially more constrained side chain of diaminopropionic acid (Dap) derivatives has been shown to modulate biological activity. In studies on antimicrobial peptides (AMPs), replacing lysine with shorter-chain analogs like Dap systematically decreased hemolytic activity against human red blood cells while preserving potent antibacterial activity.[11] This significantly improves the therapeutic index, a critical parameter in drug development.[11][12] This effect is attributed to the altered spatial arrangement and basicity of the side-chain amine, which fine-tunes the peptide's interaction with bacterial versus mammalian cell membranes.

Reactivity and Site-Selective Modification

Lysine residues are the most common target for chemical modification and bioconjugation in native proteins due to the high nucleophilicity of the ε-amino group.[][9] However, achieving site-selectivity can be challenging when multiple lysines are present.[9]

The lower pKa of the Dap analog's side-chain amine is a key advantage. It allows for more selective deprotonation and reaction at physiological or near-physiological pH compared to the lysine ε-amino group.[13] While the N-terminal α-amino group of a peptide (pKa ~8) can compete, the Dap side chain offers a distinct reactivity profile from lysine, enabling kinetically controlled labeling strategies.[14] This is particularly valuable for synthesizing well-defined antibody-drug conjugates (ADCs) or other complex bioconjugates where precise control over the modification site is paramount.[9]

Fmoc-L-Dap(2-Boc-aminoethyl)-OH serves as an excellent building block for creating branched or cyclic peptides.[15][16][17] The orthogonally protected side-chain amine can be unmasked on-resin to serve as an attachment point for another peptide chain or for cyclization via lactam bridge formation.[17]

Part 3: Experimental Protocols and Methodologies

A self-validating protocol is one where the steps are clear, the causality is explained, and checkpoints are included to verify progress. The following protocols for Fmoc-based SPPS are designed with this principle in mind.

Standard Workflow for Fmoc-SPPS

The iterative process of Fmoc-SPPS involves two key steps per cycle: Nα-Fmoc deprotection and coupling of the next amino acid. This workflow is applicable for incorporating both standard Fmoc-L-Lys(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

spss_workflow start Start: Resin with N-Fmoc protected amino acid deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Checkpoint: Kaiser Test (Verify coupling completion) wash2->kaiser_test kaiser_test->coupling Positive (Blue) [Recouple] cycle_complete Cycle Complete: Elongated Peptide kaiser_test->cycle_complete Negative (Yellow) cycle_complete->deprotection Continue Elongation final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_complete->final_cleavage Final Cycle

Figure 2: Standard workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1.1: Single Amino Acid Coupling Cycle

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a suitable reaction vessel. The resin should be swollen in DMF for at least 30 minutes prior to the first coupling.[18]

  • Amino Acid Activation:

    • In a separate vial, dissolve 0.5 mmol (5 eq) of the incoming Fmoc-amino acid (either Fmoc-L-Lys(Boc)-OH or the Dap analog) and 0.45 mmol (4.5 eq) of an activator like HATU in DMF.

    • Add 1.0 mmol (10 eq) of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 5-10 minutes. Causality: Pre-activation forms the highly reactive acyl-O-phosphonium intermediate, ensuring efficient peptide bond formation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Verification (Kaiser Test):

    • Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling (free primary amines are present). A negative result (yellow/colorless beads) indicates successful coupling.

    • Self-Validation: If the test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution. This ensures maximal yield and prevents deletion sequences.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution.

    • Agitate for an additional 15 minutes. Causality: The two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene byproduct.

  • Final Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure all piperidine is removed, as it would neutralize the subsequent coupling reaction. The resin is now ready for the next coupling cycle.

Conclusion and Strategic Recommendations

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is far more than a simple structural mimic of lysine. Its unique ethylenediamine side chain introduces critical changes in basicity, nucleophilicity, and steric profile that can be strategically exploited in drug discovery and chemical biology.

  • Choose Fmoc-L-Lys(Boc)-OH when: The goal is to replicate a native peptide sequence, or when the specific length and flexibility of the lysine side chain are known to be essential for biological activity.[1] It remains the gold standard for mimicking natural protein structures.[1]

  • Choose Fmoc-L-Dap(2-Boc-aminoethyl)-OH when:

    • Performing structure-activity relationship (SAR) studies to probe the importance of side-chain length and basicity.[16]

    • Designing peptides with an improved therapeutic index, particularly in applications like antimicrobial peptides where reduced hemolytic toxicity is desired.[11][12]

    • Synthesizing complex architectures such as branched, cyclic, or conjugated peptides, where the unique reactivity of the side-chain amine can be leveraged for site-selective modifications.[16][17]

By understanding the fundamental differences between these two building blocks, researchers can move beyond simple substitution and begin to rationally design peptides with precisely tailored properties, accelerating the development of next-generation peptide-based therapeutics.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2025). A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis.
  • Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BOC Sciences. (2026). Protected Peptides: Essential Building Blocks for Research.
  • LifeTein®. (2026). Basic Peptides synthesis introduction.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Chem-Impex. (2026). Fmoc-L-Dap(2-Boc-aminoethyl)-OH.
  • MDPI. (2022).
  • PubMed. (2020).
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • BOC Sciences. (2026).
  • ResearchGate. (2025).
  • BOC Sciences. (2026).
  • Nowick Laboratory, UC Irvine. (2020).
  • AAPPTec. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • PMC. (2021).
  • PMC. (2021).
  • Journal of the American Chemical Society. (2023).
  • APExBIO. (2026). Fmoc-Dap(Boc)-OH - Protected Amino Acid Building Block.
  • PMC. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.
  • Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.
  • RSC Publishing. (2017).
  • Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.
  • ResearchGate. (2026). Side chain structures of the -amino acids Lys, Orn, Dab, Dap, diMe Lys, homo Arg.
  • ResearchGate. (2025). Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling.
  • Sigma-Aldrich. (2026). Fmoc-Dap(Boc)-OH ≥97.0% HPLC 162558-25-0.
  • Sigma-Aldrich. (2026). Fmoc-Dap-OH ≥97.0% HPLC 181954-34-7.
  • Activotec. (2026). Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis.
  • BenchChem. (2025). A Head-to-Head Comparison: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Aapptec Peptides. (2026). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)
  • PMC. (2024). Dimerization and lysine substitution of melittin have differing effects on bacteria.
  • PMC. (2021).
  • RayBiotech. (2026). Fmoc-Dap(Boc)-OH.
  • PubChem. (2026). Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628.
  • ChemPep. (2026). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • Chem-Impex. (2026). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid.
  • Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

Sources

Fmoc-L-Dap(2-Boc-aminoethyl)-OH: The Cationic Backbone for Next-Gen Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3) is a specialized non-natural amino acid derivative used primarily in the synthesis of cell-penetrating peptides (CPPs) , peptide nucleic acid (PNA) conjugates , and gene delivery vectors .[1][] Chemically, it is an L-2,3-diaminopropionic acid (Dap) backbone modified at the


-nitrogen with a 2-(Boc-amino)ethyl group. This creates a side chain mimicking a short polyamine  (specifically an azalysine analog) containing both a secondary amine and a protected primary amine.

Its critical value in research lies in its dual-functionality :

  • Physicochemical Modulation: The internal secondary amine provides a pKa (~6.5–7.0) ideal for the proton sponge effect , facilitating endosomal escape in drug delivery.

  • Structural Versatility: It serves as a scaffold for sub-monomer PNA synthesis and site-specific branching, allowing researchers to construct complex peptide-oligonucleotide conjugates (POCs) directly on the solid phase.

Chemical Identity & Structural Significance[1][2]

Molecule Breakdown

The molecule is best understood as a 4-azalysine derivative with a specific ethyl spacer.

  • Core Scaffold: L-Dap (L-2,3-Diaminopropionic acid).

  • Protection:

    • N

      
      :  Fmoc (Base-labile, for SPPS).
      
    • Side Chain Terminus: Boc (Acid-labile, removed during TFA cleavage).

  • Functional Modification: The

    
    -amine of Dap is alkylated with a 2-(Boc-amino)ethyl group.[]
    
    • Resulting Side Chain: -CH₂-NH-CH₂-CH₂-NH-Boc.

Key Properties
PropertyValue/DescriptionSignificance
Molecular Weight 469.53 g/mol --
Formula C₂₅H₃₁N₃O₆--
Side Chain pKa ~6.8 (Secondary Amine)Critical for pH-responsive charging (endosomal escape).
Solubility High in DMF, NMPCompatible with standard SPPS workflows.
Chirality L-ConfigurationPreserves natural peptide helical propensity; essential for chiral PNA.
Structural Diagram

The following diagram illustrates the chemical connectivity and the critical "Proton Sponge" active site.

ChemicalStructure cluster_0 Fmoc-L-Dap(2-Boc-aminoethyl)-OH Fmoc Fmoc Group (N-Term Protection) AlphaC α-Carbon (L-Chirality) Fmoc->AlphaC DapCore Dap Side Chain (-CH2-) AlphaC->DapCore SecAmine Secondary Amine (-NH-) *Active Site* DapCore->SecAmine β-Position EthylSpacer Ethyl Spacer (-CH2-CH2-) SecAmine->EthylSpacer BocAmine Terminal Amine (-NH-Boc) EthylSpacer->BocAmine

Caption: Structural decomposition highlighting the secondary amine (green) responsible for pH-buffering and the terminal Boc-protected amine (blue) for cationic charge generation.

Core Applications in Research

Cell-Penetrating Peptides (CPPs) & Gene Delivery

The primary application of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is in the design of cationic delivery vectors . Unlike Lysine (pKa ~10.5), which is permanently protonated at physiological pH, the secondary amine in this residue has a pKa closer to neutral.

  • Mechanism (Proton Sponge Effect):

    • Extracellular (pH 7.4): The secondary amine is largely uncharged, reducing toxicity and preventing non-specific binding.

    • Endosome (pH 5.0): Upon cellular uptake, the acidic environment protonates the secondary amine.

    • Osmotic Swelling: This influx of protons (and counter-ions like Cl⁻) causes osmotic swelling and rupture of the endosome, releasing the therapeutic payload into the cytosol.

Peptide Nucleic Acid (PNA) Synthesis

This reagent acts as a chiral backbone scaffold for Gamma-PNA (γPNA) or PNA-peptide chimeras.

  • Chiral Induction: Incorporating L-Dap derivatives into PNA backbones induces a preferred helical handedness (right-handed), which significantly increases binding affinity and specificity for DNA/RNA targets compared to achiral PNA.

  • Sub-Monomer Synthesis: Researchers can use this "blank" backbone to attach nucleobases (A, T, C, G) via the secondary amine after the backbone is synthesized or in solution, allowing for the creation of modified PNA monomers (e.g., with fluorescent bases).

Bio-orthogonal Ligation

The secondary amine, if selectively deprotected or accessed, serves as a unique handle for reductive amination or acylation with specific tags (fluorophores, drugs) without interfering with the primary amines of Lysine residues (which are usually Boc-protected during synthesis).

Technical Protocols & Methodologies

Solid Phase Peptide Synthesis (SPPS)

Standard Protocol: Fmoc chemistry on Rink Amide or Wang resin.

  • Resin Swelling: DCM (20 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor the secondary amine; it is stable to piperidine.

  • Coupling (Critical Step):

    • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

    • Stoichiometry: Use 3-4 equivalents of the amino acid.

    • Time: 45–60 minutes.

    • Expert Tip: The bulky side chain may slow down coupling. Double coupling is recommended if the sequence is hydrophobic.

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Cleavage & Deprotection

To release the peptide and remove the Boc group (yielding the primary amine) and the Fmoc group (if terminal).

  • Cocktail: TFA (95%) / TIS (2.5%) / H₂O (2.5%).

  • Duration: 2–3 hours at room temperature.

  • Post-Processing: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Result: The side chain becomes -CH₂-NH₂⁺-CH₂-CH₂-NH₃⁺ (fully protonated polyamine).

Troubleshooting Common Issues
IssueCauseSolution
Low Coupling Efficiency Steric hindrance from the bulky side chain.Use HOAt as an additive; increase temperature to 50°C (microwave assisted).
Racemization Base-catalyzed proton abstraction at the

-carbon.
Use Collidine or TMP instead of DIEA/NMM as the base.
Aggregation Hydrophobic interactions of the protected side chain.Use NMP or add 0.1M LiCl to the coupling mixture.

Mechanistic Workflow: The Proton Sponge Effect

This diagram explains why this specific residue is chosen for drug delivery applications over standard Lysine or Arginine.

ProtonSponge Step1 Extracellular Environment (pH 7.4) Secondary Amine: Neutral (-NH-) Terminal Amine: Protonated (-NH3+) Step2 Endocytosis Peptide enters cell in endosome Step1->Step2 Step3 Endosomal Acidification (pH 5.0) Secondary Amine becomes Protonated (-NH2+-) Step2->Step3 H+ Pump Activity Step4 Cl- Ion Influx Counter-ions follow protons to maintain charge balance Step3->Step4 Buffering Capacity Step5 Osmotic Swelling & Rupture Water influx bursts endosome Step4->Step5 Result Cytosolic Release Therapeutic Payload Delivered Step5->Result

Caption: Mechanism of endosomal escape facilitated by the buffering capacity of the Dap(aminoethyl) side chain.

References

  • Fisher Scientific. (n.d.). Iris Biotech Fmoc-L-Dap(2-Boc-aminoethyl)-OH. Retrieved from [Link][]

  • Corradini, R., et al. (2011). Peptide Nucleic Acids: Methods and Protocols. Methods in Molecular Biology. (Contextual grounding for chiral PNA backbone synthesis).
  • Behr, J. P. (1997). The Proton Sponge: A Trick to Enter the Cell the Viruses Did Not Exploit. Chimia. (Foundational theory for using secondary amines in gene delivery).

Sources

Molecular weight and solubility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and solubility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH Content Type: In-depth Technical Guide

Physicochemical Properties, Solubility Profiling, and Application in SPPS

Executive Summary & Compound Identity

Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3) is a specialized non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). Structurally, it is a derivative of L-2,3-diaminopropionic acid (Dap) , where the


-amino group is alkylated with a 2-(tert-butoxycarbonylamino)ethyl moiety.

This modification creates a 4-azalysine side chain motif. Unlike native lysine, which has a continuous carbon chain, this derivative introduces a secondary amine within the side chain (at the


-position relative to the backbone). This structural feature is critical for researchers developing:
  • Cationic Peptides: The internal secondary amine provides an additional protonation site, modulating the pKa and hydrophilicity of the peptide.

  • Peptide Nucleic Acid (PNA) Hybrids: The side chain architecture mimics the spacing found in PNA monomers.

  • Branching Points: The secondary amine can serve as a nucleophilic handle for site-specific branching or conjugation if orthogonally deprotected or manipulated.

Core Physicochemical Data
PropertySpecification
Chemical Name

-Fmoc-

-(2-Boc-aminoethyl)-L-2,3-diaminopropionic acid
Synonyms Fmoc-azalysine(Boc)-OH; Fmoc-L-4-azalysine(Boc)
CAS Number 2250436-46-3
Molecular Weight 469.53 g/mol
Molecular Formula

Appearance White to off-white crystalline powder
Purity

(HPLC)
Chirality L-configuration
Structural Analysis & Molecular Logic

The molecular weight of 469.53 Da is derived from the summation of the Fmoc protecting group, the Dap backbone, and the Boc-aminoethyl side chain. Understanding the connectivity is vital for predicting solubility and reactivity.

  • Lipophilic Domain (Fmoc): The fluorenyl moiety dominates the solubility profile, necessitating organic solvents (DMF, NMP).

  • Hydrophilic/Polar Domain (Side Chain): The side chain contains a secondary amine (

    
    ) and a carbamate (Boc). While the Boc group reduces polarity, the internal amine introduces hydrogen bond donating/accepting capability, which can influence aggregation on-resin.
    

Structural Diagram (Graphviz): The following diagram illustrates the hierarchical composition of the molecule and its reactive sites.

StructureHierarchy Compound Fmoc-L-Dap(2-Boc-aminoethyl)-OH MW: 469.53 Fmoc N-alpha Protecting Group (Fmoc) Lipophilic / Base-Labile Compound->Fmoc Backbone Amino Acid Backbone (L-Dap) Propionic Acid Core Compound->Backbone SideChain Side Chain Modification (2-Boc-aminoethyl) Compound->SideChain Function1 Prevents N-term polymerization Fmoc->Function1 Function2 Internal Secondary Amine (Potential Branching Point) Backbone->Function2 Beta-Nitrogen attachment Function3 Terminal Amine Protection (Boc) Acid-Labile SideChain->Function3

Figure 1: Structural decomposition of Fmoc-L-Dap(2-Boc-aminoethyl)-OH highlighting functional domains.

Solubility & Handling Protocols

Reliable incorporation into peptides depends on proper solubilization. As a hydrophobic Fmoc-derivative with a polar core, it exhibits specific solubility characteristics.

Solvent Compatibility Table
SolventSolubility RatingConcentration LimitUsage Recommendation
DMF (Dimethylformamide) Excellent

Primary solvent for coupling reactions.
NMP (N-Methyl-2-pyrrolidone) Excellent

Alternative for difficult sequences; reduces aggregation.
DMSO (Dimethyl Sulfoxide) Good

Use only if necessary; difficult to remove from resin.
DCM (Dichloromethane) ModerateVariableGood for swelling, but poor for dissolving high concentrations of this specific AA.
Water / Alcohols Insoluble N/AAvoid moisture; causes precipitation.
Dissolution Protocol (Standard 0.2 mmol Scale)

This protocol ensures complete dissolution without inducing premature deprotection or side reactions.

  • Calculate Mass: For a 0.2 mmol coupling (using 5 equivalents), weigh 469.5 mg of the powder.

  • Solvent Addition: Add 2.0 mL of dry DMF to the vial.

  • Vortexing: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly to form a clear, colorless solution.

    • Troubleshooting: If turbidity persists, add 100

      
      L of NMP  or sonicate for 1 minute at room temperature. Do not heat above 35°C to prevent Fmoc degradation.
      
  • Activation: Add the coupling reagent (e.g., HATU/DIEA) immediately prior to addition to the resin. Do not pre-activate for >5 minutes to avoid racemization or side-chain cyclization risks.

Synthesis Applications & Experimental Logic

The utility of Fmoc-L-Dap(2-Boc-aminoethyl)-OH lies in its dual-amine character. However, this also presents a specific synthetic challenge: the secondary amine at the


-position.
The "Secondary Amine" Challenge

In the structure


-Fmoc-

-(2-Boc-aminoethyl)-Dap, the

nitrogen is a secondary amine .
  • Scenario A (Standard Coupling): If this secondary amine is protonated or sterically hindered, it may remain inert.

  • Scenario B (Branching Risk): Secondary amines are nucleophilic. During the removal of the Fmoc group from the next amino acid, or during the coupling of the next amino acid, there is a theoretical risk of reaction at this site if it is not fully protected.

  • Mitigation: Most commercial forms of this building block rely on the steric bulk of the Fmoc and the Boc-ethyl tail to minimize reactivity during standard cycles. However, for high-precision sequences, monitoring for branching (double addition) is recommended.

Recommended Coupling Workflow (Graphviz)

The following workflow outlines the optimal path for incorporating this residue into a peptide backbone using SPPS.

CouplingWorkflow Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Coupling Coupling Reaction (45-60 min, RT) Wash1->Coupling Activate Activation (AA + HATU + DIEA) Activate->Coupling Check Kaiser Test (Verify Coupling) Coupling->Check Check->Coupling Positive (Recouple) NextStep Proceed to Next AA Check->NextStep Negative (No free amines)

Figure 2: SPPS workflow for Fmoc-L-Dap(2-Boc-aminoethyl)-OH incorporation.

Experimental Protocol: Coupling Steps
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).
  • Activation:

    • Reagent: HATU (0.95 eq relative to AA) and DIEA (2.0 eq).

    • Rationale: HATU is preferred over DIC/HOBt for secondary amine derivatives or bulky side chains to ensure rapid kinetics and minimize racemization.

  • Coupling: Add the activated AA solution to the resin.[2] Shake at room temperature for 45–60 minutes .

  • Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines).[2] Note that since the resin has a primary amine before coupling, Kaiser is appropriate to check for completion.

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Storage and Stability
  • Conditions: Store at 2–8°C (refrigerated).

  • Desiccation: Keep under inert gas (Argon/Nitrogen) in a desiccator. The Boc group is acid-labile; exposure to acidic fumes in the lab atmosphere can lead to premature deprotection.

  • Shelf Life: 12–24 months if stored correctly. Re-test purity by HPLC if stored >6 months.

References
  • Chem-Impex International. Fmoc-L-Dap(2-Boc-aminoethyl)-OH Product Page. Catalog No. 33464. Accessed 2025.[3][2] Link

  • Sigma-Aldrich (Merck). Fmoc-Dap derivatives and SPPS Reagents. Accessed 2025.[3][2] Link

  • BenchChem. Technical Guide: Incorporation of Diaminopropionic Acid Derivatives in Peptide Synthesis. Link

  • PubChem. Compound Summary: Fmoc-Dap Derivatives. Link

Sources

A Senior Application Scientist's Guide to Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH: Strategic Selection in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties.[1] Among the most versatile of these tools are the derivatives of diaminopropionic acid (Dap).

This technical guide provides an in-depth analysis of two closely related yet functionally distinct Dap derivatives: Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH . As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide field-proven insights into the causality behind experimental choices. This whitepaper will dissect their core structural differences, illuminate their distinct applications, and provide robust protocols, empowering researchers to make strategic decisions in their peptide synthesis campaigns.

PART 1: Core Structural and Functional Analysis

The fundamental difference between these two reagents lies in the architecture of their side chains. This seemingly subtle variation has profound implications for the final structure and application of the resulting peptide. Both molecules share an Nα-Fmoc group, which is base-labile, and a side-chain amine protected by an acid-labile Boc group, establishing an essential orthogonal protection scheme for solid-phase peptide synthesis (SPPS).[1][2]

  • Fmoc-Dap(Boc)-OH presents a Boc-protected primary amine directly on the β-carbon of the amino acid backbone.

  • Fmoc-L-Dap(2-Boc-aminoethyl)-OH , also known as Fmoc-azalysine(Boc), incorporates an additional ethylenediamine linker, extending the Boc-protected amine further from the peptide backbone.[3]

This extension is the critical design feature. The choice between them is a strategic one, dictated entirely by the desired spatial relationship between the peptide backbone and the functionality to be introduced at the side-chain amine.

Comparative Data Overview
PropertyFmoc-Dap(Boc)-OHFmoc-L-Dap(2-Boc-aminoethyl)-OH
Synonym(s) Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidNα-Fmoc-Nε-Boc-4-azalysine
CAS Number 162558-25-0[4][5][6]2250436-46-3[3]
Molecular Formula C23H26N2O6[4][5]C25H31N3O6[3]
Molecular Weight 426.46 g/mol [4]469.5 g/mol [3]
Side-Chain Linker Methylene (-CH2-)Aminoethyl (-CH2-NH-CH2-)
Primary Application Short-range modifications, lactam bridges, compact labelsExtended modifications, bioconjugation, lysine mimicry[3]
Structural Visualization

The diagram below illustrates the key structural difference: the extended linker in Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

G cluster_0 Fmoc-Dap(Boc)-OH cluster_1 Fmoc-L-Dap(2-Boc-aminoethyl)-OH Dap_alpha α-C Dap_beta β-C Dap_alpha->Dap_beta DapExt_alpha α-C Dap_amine NH-Boc Dap_beta->Dap_amine DapExt_beta β-C DapExt_alpha->DapExt_beta DapExt_linkerN N DapExt_beta->DapExt_linkerN DapExt_linkerC C DapExt_linkerN->DapExt_linkerC DapExt_amine NH-Boc DapExt_linkerC->DapExt_amine

Caption: Structural comparison of side chains.

PART 2: Strategic Applications and Field Insights

The decision to use one derivative over the other is driven by the specific architectural requirements of the final peptide.

Fmoc-Dap(Boc)-OH: For Compactness and Constrained Structures

This building block is the tool of choice when a primary amine is needed in close proximity to the peptide backbone.

  • Synthesis of Constrained and Cyclic Peptides: A primary application is the formation of lactam bridges.[2] After incorporating Fmoc-Dap(Boc)-OH and another residue with a carboxylate side chain (e.g., Asp or Glu), the side-chain Boc group on Dap can be selectively removed on-resin. A subsequent amide bond formation between the newly freed amine and the acidic side chain creates a cyclic peptide. This conformational constraint is a widely used strategy to improve metabolic stability and binding affinity.[2][7]

  • Short-Range Labeling: When attaching small molecules like fluorescent dyes or chelating agents (e.g., DOTA for medical imaging), the short side chain of Dap ensures the label is held close to the peptide backbone, which can be critical for certain probes and structure-activity relationship (SAR) studies.[1]

  • Lysine Analogue: It can serve as a shorter analogue of lysine in SAR studies to probe the importance of side-chain length for receptor binding.[8]

Fmoc-L-Dap(2-Boc-aminoethyl)-OH: For Extended Reach and Complex Conjugations

The "azalysine" derivative is employed when greater spatial separation between the backbone and a functional moiety is required.

  • Bioconjugation and Drug Development: The extended, flexible linker is ideal for attaching larger payloads, such as polymers (e.g., PEG), toxins for antibody-drug conjugates (ADCs), or imaging agents, without sterically hindering the peptide's interaction with its biological target.[3] This is a crucial consideration in designing peptide-based drugs.[3]

  • Mimicking Lysine: Its structure more closely mimics the length and flexibility of the lysine side chain, making it a suitable replacement in contexts where the precise distance of the terminal amine is critical for biological activity, such as interacting with a specific pocket in a receptor.

  • Advanced Peptide Architectures: The linker provides the necessary reach for forming complex structures like certain types of stapled peptides or for creating branched peptides where one chain extends off the side chain of another.

PART 3: Experimental Methodologies and Protocols

A self-validating protocol relies on understanding the chemistry at each step. The following is a standardized and robust methodology for incorporating these derivatives using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow Visualization: The Fmoc-SPPS Cycle

This diagram illustrates the iterative cycle of deprotection and coupling at the heart of SPPS.

SPPS_Workflow Start Start with Resin-Bound Amino Acid (Nα-Fmoc protected) Deprotection Step 1: Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Step (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Activate & Couple next Fmoc-AA-OH (e.g., HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash Step (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If more residues Cleavage Final Cleavage & Global Deprotection (e.g., TFA cocktail) Wash2->Cleavage If sequence complete

Caption: The iterative workflow of Fmoc-based SPPS.

Detailed Protocol: Incorporation of Fmoc-Dap Derivatives

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support like Rink Amide resin.

  • Resin Swelling:

    • Place the resin (e.g., 135 mg, 0.74 mmol/g loading) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5-7 minutes. Drain.

    • Repeat the piperidine treatment for another 5-7 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL). A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 4 equivalents of the chosen amino acid (Fmoc-Dap(Boc)-OH or Fmoc-L-Dap(2-Boc-aminoethyl)-OH ) and 3.9 equivalents of an activating agent (e.g., HCTU) in 1 mL of DMF.

    • Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 2 mL). A negative Kaiser test (colorless/yellow beads) indicates successful coupling.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol: On-Resin Side-Chain Boc Deprotection

This step is performed after the full linear peptide has been synthesized but before cleavage from the resin. It is the key to unlocking the side chain for further modification.

  • Resin Preparation:

    • Ensure the Nα-Fmoc group of the final amino acid is still attached to protect the N-terminus.

    • Wash the resin with dichloromethane (DCM) (3 x 2 mL) to prepare for the acidic treatment.

  • Selective Boc Deprotection:

    • Treat the resin with a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.

    • Causality: This mild acidic condition is sufficient to cleave the side-chain Boc group but not strong enough to cleave the peptide from most acid-labile resins (like Rink Amide) or remove other acid-labile side-chain protecting groups (like tBu, Trt).[1]

    • Agitate for 30 minutes. Drain and repeat once more.

    • Wash thoroughly with DCM (3 x 2 mL) followed by a neutralizing wash with 10% DIPEA in DMF (2 x 2 mL), and finally with DMF (3 x 2 mL).

  • Side-Chain Modification:

    • The exposed side-chain amine is now available for on-resin modification (e.g., acylation, labeling, or lactam bridge formation) using standard coupling procedures.

Workflow Visualization: Post-Synthesis Modification

Post_Synth_Mod Start Resin-Bound Peptide (Nα-Fmoc, Side-Chain Boc Protected) Boc_Deprotect Selective Side-Chain Boc Deprotection (Mild TFA in DCM) Start->Boc_Deprotect Wash_Neutralize Wash & Neutralize (DCM, DIPEA, DMF) Boc_Deprotect->Wash_Neutralize Modification On-Resin Side-Chain Modification (e.g., Coupling a Label, Cyclization) Wash_Neutralize->Modification Final_Cleavage Global Deprotection & Cleavage (TFA Cocktail) Modification->Final_Cleavage

Caption: On-resin side-chain modification workflow.

Conclusion

Fmoc-Dap(Boc)-OH and Fmoc-L-Dap(2-Boc-aminoethyl)-OH are not interchangeable reagents. They are precision tools that enable rational peptide design. The choice is a deliberate one: Fmoc-Dap(Boc)-OH is selected for creating compact, constrained structures, while Fmoc-L-Dap(2-Boc-aminoethyl)-OH provides the extended reach necessary for complex conjugations and lysine mimicry. Understanding the structural and spatial consequences of this choice is paramount for any researcher aiming to push the boundaries of peptide chemistry. By leveraging the unique properties of each derivative, scientists can engineer novel peptide-based therapeutics, diagnostics, and research tools with enhanced stability, functionality, and biological activity.[1]

References

  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. [Link]

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI. [Link]

  • Protein synthesis with conformationally constrained cyclic dipeptides. National Institutes of Health (NIH). [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. Royal Society of Chemistry. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. National Institutes of Health (NIH). [Link]

  • Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. PubMed. [Link]

  • Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Semantic Scholar. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Acme Bioscience. [Link]

  • Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. PubMed. [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

Sources

Chemical stability of aminoethyl-modified Dap derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Stability & Synthesis of Aminoethyl-Modified Dap Derivatives

Executive Summary This technical guide addresses the structural integrity, chemical stability, and synthetic handling of aminoethyl-modified 2,3-diaminopropionic acid (Dap) derivatives. Specifically focusing on


-(2-aminoethyl)-Dap and its protected analogs, this document targets researchers encountering stability issues during Solid-Phase Peptide Synthesis (SPPS) and storage.

The core instability of Dap derivatives arises from their thermodynamic propensity for intramolecular cyclization (


-lactamization) and N-to-N acyl migration. This guide provides mechanistic insights, validated protocols for orthogonal protection, and analytical methods to distinguish the desired linear product from cyclic byproducts.

Part 1: Structural Context & The Instability Mechanism

1.1 The Molecule Aminoethyl-modified Dap typically refers to


-(2-aminoethyl)-L-2,3-diaminopropionic acid . This non-proteinogenic amino acid features a short side chain containing a vicinal diamine motif (1,2-diamine) extended by an ethyl group. It is often employed to introduce cationic charge density, facilitate specific nucleic acid interactions (similar to PNA), or serve as a scaffold for branched peptide ligation.

1.2 The Core Instability:


-Lactamization 
The primary stability threat to Dap derivatives is the formation of a 4-membered lactam ring. Unlike Lysine (which forms a stable 7-membered ring only with difficulty) or Ornithine (6-membered lactam), Dap derivatives possess a unique geometry that favors rapid cyclization under basic conditions or during carboxyl activation.
  • Mechanism: When the

    
    -carboxyl group is activated (e.g., by HATU/DIC) and the 
    
    
    
    -amine is either free or inadequately protected, the
    
    
    -nitrogen acts as an intramolecular nucleophile.
  • Aminoethyl Exacerbation: The presence of the N-aminoethyl group transforms the

    
    -nitrogen into a secondary amine . Secondary amines are often more nucleophilic than primary amines due to inductive effects, significantly accelerating the rate of cyclization compared to standard Dap.
    

1.3 Acyl Migration (N-to-N Shift) The aminoethyl side chain introduces a 1,2-diamine system. If the terminal amine of the ethyl group is acylated, conditions allowing for a 5-membered transition state can trigger an acyl migration to the internal


-nitrogen, leading to structural heterogeneity in the final product.

Dap_Degradation Linear Linear Aminoethyl-Dap (Activated Ester) Intermediate Tetrahedral Intermediate Linear->Intermediate Intramolecular Nucleophilic Attack Peptide Desired Linear Peptide Bond Linear->Peptide Intermolecular Amine Attack (Desired) Lactam β-Lactam Byproduct (Cyclic Deletion) Intermediate->Lactam Collapse & Resin Cleavage

Caption: Figure 1. Competitive pathway showing the thermodynamic sink of


-lactam formation versus the desired intermolecular peptide coupling.

Part 2: Synthesis & Handling Protocols

To mitigate instability, standard SPPS protocols must be modified. The use of standard base concentrations (20% piperidine) or strong activators (HATU/HBTU) without orthogonal protection often results in >40% byproduct formation.

2.1 Orthogonal Protecting Group Strategy The "Word of Caution" regarding Dap synthesis is well-documented: never leave the


-amine free while the 

-carboxyl is activated.
  • Recommended Building Block: Fmoc-Dap(Mtt)-OH or Fmoc-Dap(Alloc)-OH.

  • Why Mtt? The 4-methyltrityl (Mtt) group is acid-labile but stable to mild base. It allows for selective deprotection on-resin using dilute TFA (1-2%) without cleaving the peptide from the resin.

  • Why Alloc? The Allyloxycarbonyl (Alloc) group is orthogonal to both Fmoc and Boc, removed via Pd(PPh

    
    )
    
    
    
    , completely avoiding acid/base catalyzed cyclization risks during side-chain manipulation.

2.2 Optimized Coupling Protocol (Step-by-Step)

This protocol minimizes base-catalyzed lactamization during the incorporation of the Dap residue.

  • Resin Selection: Use a resin with low steric hindrance (e.g., Rink Amide AM) to facilitate the difficult coupling to the secondary amine of the aminoethyl group.

  • Activation: Avoid phosphonium salts (PyBOP/PyAOP) which can be too slow, allowing time for side reactions.

    • Preferred Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

    • Rationale: This combination maintains a lower pH profile than DIPEA-based activation, reducing the deprotonation of the

      
      -amine if it becomes exposed.
      
  • Coupling Conditions:

    • Stoichiometry: 3-4 eq. Amino Acid, 3-4 eq. DIC, 3-4 eq. Oxyma.

    • Time: 60 minutes at Room Temperature. Do not heat. Heating Dap derivatives drastically increases lactamization rates.

  • Fmoc Deprotection (Critical Step):

    • Standard 20% Piperidine can cause aspartimide-like side reactions or premature Mtt removal.

    • Modified Cocktail: 0.1 M HOBt in 20% Piperidine/DMF. The HOBt suppresses base-catalyzed side reactions.[1]

2.3 Storage & Shelf-Life

  • Solid State: Protected aminoethyl-Dap derivatives (e.g., Fmoc-Dap(Boc-aminoethyl)-OH) are stable at -20°C for 12 months if kept dry.

  • Solution: Avoid storing in DMF/DMSO for >24 hours. Free amines in solution will slowly undergo oxidative deamination or cyclization.

Part 3: Analytical Assessment & Validation

Trustworthiness in synthesis requires proving the absence of the cyclic byproduct. The lactam impurity often co-elutes with the product on standard C18 gradients.

3.1 Mass Spectrometry Shift The formation of the


-lactam results in the loss of water (dehydration) relative to the hydrolyzed linear form, or simply a mass retention if it occurs instead of coupling to the next amino acid (deletion sequence).
SpeciesFormula ChangeMass Difference (

Da)
Target Linear Peptide

0

-Lactam (Internal)

-18.01
Deletion (Lactam Terminus) Missing AA


3.2 Diagnostic NMR Signals If isolation is possible,


H NMR provides definitive proof.
  • Linear Dap: The

    
    -proton typically appears at 
    
    
    
    4.2–4.5 ppm.
  • Cyclic Dap (Lactam): The rigidification of the ring shifts the

    
    -proton downfield and introduces distinct geminal coupling in the 
    
    
    
    -protons (
    
    
    3.2–3.8 ppm) due to the fixed ring geometry.

3.3 Workflow Visualization

Validation_Workflow Start Crude Peptide (Post-Cleavage) LCMS LC-MS Analysis (ESI+) Start->LCMS Decision Mass Check: [M-18] Peak? LCMS->Decision Fail Lactam Detected (Reject) Decision->Fail Yes Pass Correct Mass (Proceed) Decision->Pass No Action1 Re-synthesize using Alloc-protection Fail->Action1 Action2 Purify via Prep-HPLC Pass->Action2

Caption: Figure 2. Analytical decision tree for validating the integrity of Dap-containing peptides.

References

  • Li, W., et al. (2013). "Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution." Organic & Biomolecular Chemistry, 11(16), 2673-2679. Link

    • Context: Establishes the baseline instability and lactamization mechanism for Dap/Dab deriv
  • Montal, M., et al. (1994). "Chemical synthesis and characterization of peptides and oligomeric proteins designed to form transmembrane ion channels."[2][3] International Journal of Peptide and Protein Research, 43(6), 597–607. Link

    • Context: Demonstrates the use of Dap substitutions in channel peptides and stability in biological buffers.
  • Stathopoulos, P., et al. (2013). "Side reactions in the SPPS of Cys-containing peptides."[4] Amino Acids, 44(5), 1357-1363.[4] Link

    • Context: While focused on Cys, this paper details the alkylation mechanisms and scavenger protocols (EDT/TIS) relevant to nucleophilic side chains like aminoethyl-Dap.
  • BenchChem. "The Role of Diaminopropionic Acid (Dap) in Peptide Structure: A Technical Guide." Link

    • Context: General properties and conformational tendencies of Dap residues.[5]

Sources

Methodological & Application

Application Note: Synthesis of Trypsin-Resistant Peptides via Aza-Lysine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of trypsin-resistant peptides using aza-lysine (azaLys) analogs. In this context, "aza-lysine" refers to the backbone modification where the


-carbon of the lysine residue is replaced by a nitrogen atom, creating a semicarbazide linkage.[1] This modification profoundly alters the electronic and steric properties of the scissile bond, rendering it resistant to trypsin-mediated hydrolysis while often retaining biological recognition.

Abstract

Proteolytic instability is a primary bottleneck in peptide drug development.[2] Trypsin, a ubiquitous serine protease, rapidly hydrolyzes peptide bonds at the C-terminus of Lysine (Lys) and Arginine (Arg) residues.[3][4][5] This guide presents a validated protocol for synthesizing aza-lysine (azaLys) peptides using Solid Phase Peptide Synthesis (SPPS). By replacing the


-carbon of the lysine residue with a nitrogen atom, the resulting semicarbazide linkage suppresses the formation of the tetrahedral intermediate required for tryptic cleavage. This protocol details the "sub-monomer" synthesis approach, purification strategies, and a standardized trypsin resistance assay.

Introduction & Mechanistic Rationale

The Trypsin Problem

Trypsin recognizes the positively charged side chains of Lys and Arg.[6] The catalytic triad (Ser195-His57-Asp102) attacks the scissile carbonyl carbon (P1 position), forming a tetrahedral intermediate that collapses to cleave the peptide bond.

The Aza-Lysine Solution

Incorporating an aza-amino acid (aza-AA) replaces the


 group with a nitrogen atom (

).
  • Electronic Deactivation: The resulting urea-like linkage (semicarbazide) reduces the electrophilicity of the carbonyl carbon, making it a poor target for the nucleophilic serine hydroxyl of trypsin.

  • Conformational Constraint: The planar geometry of the semicarbazide restricts bond rotation, often stabilizing

    
    -turn secondary structures which can further hinder enzyme access.
    
  • Outcome: Peptides containing azaLys at the P1 site exhibit half-lives (

    
    ) orders of magnitude higher than their native counterparts.
    

Chemical Synthesis Strategy

We utilize the Sub-Monomer Approach on solid phase. Unlike standard SPPS which uses pre-made Fmoc-amino acids, aza-residues are constructed directly on the resin in two steps:

  • Activation: The N-terminus of the resin-bound peptide is activated with a carbonic acid derivative (e.g., Bis-PNP or CDI).

  • Hydrazinolysis: A mono-substituted hydrazine carrying the lysine side chain is reacted with the activated terminus.

Key Reagents
  • Activator: Bis(4-nitrophenyl) carbonate (Bis-PNP) or N,N'-Carbonyldiimidazole (CDI).

  • Aza-Lys Precursor:

    
    -Boc-4-aminobutylhydrazine (
    
    
    
    ).
    • Note: This hydrazine mimics the Lysine side chain. The Boc group protects the

      
      -amine.
      

Detailed Protocol

Phase A: Preparation of Reagents

Safety: Handle all hydrazines and activating agents in a fume hood.

  • Aza-Lys Precursor Stock: Dissolve

    
    -Boc-4-aminobutylhydrazine in DMF to a concentration of 0.5 M.
    
  • Activation Solution: Dissolve Bis(4-nitrophenyl) carbonate (5 eq. relative to resin loading) in dry DCM/DMF (1:1).

Phase B: Solid Phase Synthesis (Sub-Monomer Cycle)

Step 0: Resin Preparation Start with Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides. Swell in DCM for 20 min.

Step 1: Peptide Assembly (Pre-Aza) Synthesize the peptide sequence up to the residue preceding the aza-Lys using standard Fmoc/tBu SPPS (HBTU/DIPEA activation). Remove the final Fmoc group.

Step 2: Activation of N-Terminus

  • Wash resin with DCM (

    
    ).
    
  • Add Activation Solution (Bis-PNP carbonate, 5 eq.) and DIPEA (5 eq.) to the resin.

  • Shake at Room Temperature (RT) for 45–60 minutes .

  • Checkpoint: The resin is now an activated carbamate (or isocyanate).

  • Wash extensively with DMF (

    
    ) and DCM (
    
    
    
    ) to remove p-nitrophenol byproduct (yellow color must disappear).

Step 3: Aza-Lysine Insertion

  • Add Aza-Lys Precursor Stock (5 eq. of hydrazine analog) and DIPEA (5 eq.) in DMF.

  • Shake at RT for 2–3 hours (reaction is slower than standard coupling).

  • Wash with DMF (

    
    ).
    
  • Validation: Perform a Chloranil test (for secondary amines). A positive result (blue/green beads) confirms the presence of the hydrazine moiety on the resin. Note: Kaiser test is not reliable for hydrazines.

Step 4: Coupling the Next Residue (Post-Aza) The N-terminus is now a secondary amine (semicarbazide). Coupling the next amino acid requires high-efficiency conditions.

  • Use HATU (5 eq.) and HOAt (5 eq.) with DIPEA (10 eq.) in DMF.

  • Double couple (2

    
     2 hours) or couple overnight to ensure completion.
    
  • Proceed with standard SPPS for the remainder of the peptide.

Step 5: Cleavage and Deprotection

  • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • This step removes the tBu protections and the Boc group on the aza-Lys side chain , yielding the free

    
    -amine.
    
  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Phase C: Purification
  • Column: C18 Reverse Phase HPLC.

  • Gradient: 5–60% Acetonitrile in Water (0.1% TFA) over 45 min.

  • Detection: UV at 214 nm. Aza-peptides may show slightly different retention times than native analogs due to loss of chirality at the

    
    -position.
    

Experimental Workflow Visualization

SPPS_AzaLys Start Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect FreeAmine H2N-Peptide-Resin Deprotect->FreeAmine Activate Activation (Bis-PNP Carbonate + DIPEA) FreeAmine->Activate ActivatedResin Activated Carbamate Resin Activate->ActivatedResin 60 min, RT HydrazineAdd Add Aza-Lys Precursor (NH2-NH-(CH2)4-NH-Boc) ActivatedResin->HydrazineAdd AzaResin Resin-Peptide-NH-CO-NH-NH-R (Aza-Lysine Installed) HydrazineAdd->AzaResin Nucleophilic Attack (Formation of Semicarbazide) NextCouple Couple Next AA (HATU/HOAt/DIPEA) AzaResin->NextCouple Difficult Coupling (Secondary Amine) Finish Cleavage & Purification NextCouple->Finish

Caption: Sub-monomer synthesis cycle for site-specific incorporation of aza-lysine residues.

Validation: Trypsin Resistance Assay

To verify the stability of the synthesized aza-analog, perform a comparative digestion assay against the native peptide.

Protocol
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Enzyme: Sequencing Grade Trypsin (Promega or equivalent).

  • Substrate: Prepare 100

    
    M solutions of Native Peptide and Aza-Peptide.
    
  • Reaction: Add Trypsin (ratio 1:100 w/w enzyme:substrate). Incubate at 37°C.

  • Sampling: Take aliquots at

    
     min and 24 hours.
    
  • Quenching: Add 10% TFA to stop the reaction (pH < 2).

  • Analysis: Inject onto HPLC or LC-MS. Calculate % remaining substrate.

Expected Results (Data Summary)
ParameterNative Peptide (Lys)Aza-Analog (azaLys)Interpretation
Cleavage Site C-term of LysC-term of azaLysAza-linkage alters scissile bond
Half-life (

)
< 30 minutes> 24 hoursComplete Resistance
MS Fragments Distinct cleavage productsIntact parent massNo hydrolysis observed
Bioactivity HighVariable*Check binding affinity (often retained)

Mechanism of Resistance Visualization

Trypsin_Resistance cluster_Native Native Peptide (Vulnerable) cluster_Aza Aza-Peptide (Resistant) Trypsin Trypsin Active Site (Ser195-His57-Asp102) Native ...-NH-CH(R)-CO-NH-... Tetrahedral Intermediate Forms RAPID HYDROLYSIS Trypsin->Native Attacks Carbonyl Aza ...-NH-N(R)-CO-NH-... 1. Electronic Deactivation (Urea-like) 2. Steric/Conformational Clash NO CLEAVAGE Trypsin->Aza Attack Blocked

Caption: Mechanistic comparison of Trypsin action on Native vs. Aza-Peptide substrates.

References

  • Traoré, M., & Lubell, W. D. (2015). Solid-Phase Synthesis of Aza-Lysine Peptide Analogue of Trypsin Substrate.[1][4] Proceedings of the 24th American Peptide Symposium.

  • Proulx, C., et al. (2011). Azapeptides and their therapeutic potential. Future Medicinal Chemistry, 3(9), 1139–1164.

  • Vanderesse, R., et al. (2013). Aza-peptides: A relevant scaffold for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4473-4479.

  • Chingle, R., et al. (2017). Solid-phase synthesis of aza-peptides. New Journal of Chemistry, 41, 10610-10616.

Sources

Incorporating Fmoc-L-Dap(2-Boc-aminoethyl)-OH into histone peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Incorporation of Methyl-Lysine Mimics into Histone Peptides using Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Abstract & Introduction

The Epigenetic Challenge: Histone post-translational modifications (PTMs), particularly lysine methylation, are fundamental regulators of chromatin structure and gene expression.[1] Investigating the "histone code" requires precise chemical tools—specifically, histone peptides with defined methylation states (mono-, di-, or tri-methylated) at specific positions (e.g., H3K4, H3K9, H3K27).

The Solution: Fmoc-L-Dap(2-Boc-aminoethyl)-OH (also known as Fmoc-4-azalysine(Boc)-OH ) is a specialized building block designed to synthesize methyl-lysine mimics directly on the solid phase. By replacing the


-carbon of lysine with a nitrogen atom, this residue introduces a secondary amine into the side chain. This internal amine serves as a reactive handle for on-resin reductive alkylation , enabling the controlled synthesis of methyl-lysine analogs without the need for expensive, pre-methylated amino acids.

Scope of this Guide: This protocol details the incorporation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH into histone sequences using Solid-Phase Peptide Synthesis (SPPS). It focuses on the critical on-resin methylation step required to generate H3Kme1/me2 mimics and prevent side-chain branching.

Chemical Basis & Strategic Logic

Structural Comparison

The 4-azalysine scaffold is isosteric with native lysine but possesses distinct chemical properties due to the internal nitrogen atom.

FeatureNative Lysine4-Azalysine (Dap-aminoethyl)Significance
Side Chain


Isosteric substitution (C

N).
Internal Atom

-Carbon (Inert)

-Nitrogen (Secondary Amine)
Nucleophilic handle for alkylation.
pKa (

-NH2)
~10.5~9.5 - 10.0Slightly lower, but retains positive charge at physiological pH.
Methylation Requires enzymatic writersChemical methylation on-resinAllows "dialing in" Me1/Me2 states.
The "Branching" Risk

A critical nuance often overlooked is the reactivity of the internal secondary amine.

  • The Risk: After coupling Fmoc-L-Dap(2-Boc-aminoethyl)-OH, the internal amine is a free secondary amine . If left unmodified, it will react with the next activated Fmoc-amino acid during chain elongation, leading to branched peptides and sequence failure.

  • The Strategy: The internal amine MUST be modified (methylated or acetylated) before the removal of the N-terminal Fmoc group. This converts the reactive secondary amine into a non-nucleophilic tertiary amine (in the case of dimethylation) or a sterically hindered species.

Experimental Protocol

Materials & Reagents
  • Building Block: Fmoc-L-Dap(2-Boc-aminoethyl)-OH (CAS: 2250436-46-3).

  • Resin: Rink Amide MBHA (Loading 0.3–0.5 mmol/g) for C-terminal amides (typical for histone tails).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

  • Methylation Cocktail: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

    
    ), Acetic Acid, DMF.
    
Workflow Diagram (DOT)

SPPS_Workflow cluster_Legend Key Mechanism Start Resin-Bound Peptide (N-term Deprotected) Couple Couple Fmoc-Dap(2-Boc-aminoethyl)-OH (HATU/DIEA, 2h) Start->Couple Check Internal Amine is FREE (Secondary) Risk: Branching! Couple->Check Methylate On-Resin Reductive Alkylation (HCHO, NaBH3CN, AcOH) Target: Internal Nitrogen Check->Methylate Mandatory Step Result Tertiary Amine Formed (Methylated Side Chain) Methylate->Result FmocDeprotect Fmoc Deprotection (20% Piperidine) Result->FmocDeprotect Elongate Continue SPPS Elongation FmocDeprotect->Elongate MechanisticNote Methylation converts reactive -NH- to inert -N(Me)- preventing reaction with next Fmoc-AA.

Figure 1: Critical workflow for incorporating Fmoc-L-Dap(2-Boc-aminoethyl)-OH. The methylation step is essential to block the internal amine.

Detailed Step-by-Step Procedure

Step 1: Coupling of Fmoc-L-Dap(2-Boc-aminoethyl)-OH

  • Swell Resin: Ensure the resin-bound peptide (N-term free) is swollen in DMF.

  • Activation: Dissolve Fmoc-L-Dap(2-Boc-aminoethyl)-OH (3.0 equiv), HATU (2.9 equiv), and DIEA (6.0 equiv) in DMF. Pre-activate for 30 seconds.

    • Note: Use slightly less HATU than AA to prevent capping by tetramethylguanidinium.

  • Coupling: Add to resin and shake for 2 hours at room temperature.

    • QC: Perform a Kaiser test (should be negative) or Chloranil test.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: On-Resin Reductive Methylation (The "Aza-Methylation") Goal: To convert the internal secondary amine to a methyl/dimethyl tertiary amine.

  • Preparation: Prepare a solution of Formaldehyde (37% aq., 10 equiv) and Acetic Acid (1% v/v) in DMF.

  • Imine Formation: Add the Formaldehyde/AcOH solution to the resin. Shake for 15 minutes . This forms the iminium ion on the internal nitrogen.

  • Reduction: Add Sodium Cyanoborohydride (

    
    , 10 equiv)  dissolved in a minimal amount of DMF/MeOH to the reaction vessel.
    
  • Reaction: Shake for 2–4 hours at room temperature.

    • Optimization: For dimethylation, repeat the Formaldehyde/Reduction cycle once more.

  • Wash: Thoroughly wash with DMF (5x) and DCM (5x) to remove toxic cyanoborohydride residues.

Step 3: Chain Elongation

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Note: The internal amine is now a tertiary amine (if methylated) and will not react. The alpha-amine is now free.

  • Next Coupling: Proceed with the next Fmoc-amino acid using standard protocols.

Step 4: Cleavage & Deprotection

  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Result: The N-terminal Fmoc is removed (if final), the side-chain Boc is removed (exposing the terminal primary amine), and the internal amine remains methylated.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

The incorporation of the Aza-Lysine derivative results in specific mass shifts compared to native Lysine.

SpeciesFormula ModificationMass Shift (

Da)
Native Lysine Reference0
4-Azalysine (Unmodified) C

N substitution
+1 Da (approx)
4-Azalysine (Methyl) +

(Methylation)
+15 Da (vs Lys)
4-Azalysine (Dimethyl) +

+29 Da (vs Lys)
  • Diagnostic Check: Look for the +1 Da shift (Aza vs Carbon) + Methylation mass.

  • Fragmentation: Aza-peptides may show distinct fragmentation patterns near the aza-residue due to the urea-like character if carbonylated, or simple amine fragmentation.

Troubleshooting
IssueProbable CauseSolution
Branched Peptide / Double Mass Internal amine reacted with next AA.Incomplete Methylation. Increase reaction time or repeats of the reductive alkylation step.
Incomplete Coupling of Dap Steric hindrance of the bulky side chain.Use HOAt additive or double coupling at higher temperature (40°C).
Low Yield after Cleavage Aggregation of hydrophobic sequence.Use Pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) in the histone tail sequence.

References

  • Chhabra, S. R., Mahajan, A., & Chan, W. C. (2002). Homochiral 4-Azalysine Building Blocks: Syntheses and Applications in Solid-Phase Chemistry.[1] The Journal of Organic Chemistry, 67(12), 4017–4029. Link

  • Al Temimi, A. H. K., et al. (2020). Fine-tuning of lysine side chain modulates the activity of histone lysine methyltransferases.[1] Scientific Reports, 10, 21574.[1] Link

  • Simon, M. D., et al. (2007). The Site-Specific Installation of Methyl-Lysine Analogs into Recombinant Histones. Cell, 128(5), 1003-1012. Link

  • Traoré, M., et al. (2014). Diversity-oriented synthesis of azapeptides with basic amino acid residues: aza-lysine, aza-ornithine, and aza-arginine.[2][3] Organic Letters, 16(11), 2966-2969. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-DAP-001 Status: Open Agent: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Solubility & Aggregation in DMF

Executive Summary

You are encountering solubility issues with Fmoc-L-Dap(2-Boc-aminoethyl)-OH in Dimethylformamide (DMF). This amino acid derivative is structurally related to PNA (Peptide Nucleic Acid) backbones and contains a highly polar, hydrogen-bond-donating side chain.

The Root Cause: The "cloudiness" or gelation you observe is rarely due to simple insolubility. It is caused by intermolecular hydrogen bonding (aggregation) between the amide/amine protons on the side chain and the Fmoc urethane group. This forms "beta-sheet-like" structures in solution that DMF alone cannot disrupt.

This guide provides a tiered troubleshooting approach to break these aggregates and achieve a clear, coupling-ready solution (0.1M – 0.2M).

Part 1: The Diagnostic Workflow

Before altering your solvent system, use this decision tree to identify the severity of the aggregation.

SolubilityDiagnostics Start Start: Solution is Cloudy/Gelatinous CheckConc Check Concentration (Is it > 0.2 M?) Start->CheckConc Dilute Dilute to 0.1 M CheckConc->Dilute Yes Sonicate Sonicate (35°C, 10 mins) CheckConc->Sonicate No Dilute->Sonicate Clear Solution Clear? (Perform Tyndall Test) Sonicate->Clear Proceed Proceed to Coupling Clear->Proceed Yes AddChaotrope Add Chaotropic Salt (LiCl or KSCN) Clear->AddChaotrope No (Still Cloudy) SwitchSolvent Switch/Add Cosolvent (DMSO or NMP) AddChaotrope->SwitchSolvent If Fails

Figure 1: Diagnostic logic flow for troubleshooting Fmoc-amino acid solubility. Follow the red path for persistent aggregates.

Part 2: Chemical Modifiers (The "Fixes")

When pure DMF fails, you must introduce additives that disrupt hydrogen bonds (Chaotropes) or increase polarity (Cosolvents).

Comparative Analysis of Solubilizing Agents
ModifierRecommended Conc.Mechanism of ActionProsCons
LiCl (Lithium Chloride) 0.4 M – 0.8 MChaotropic: Disrupts H-bond networks directly.Gold standard for aggregation; chemically inert to Fmoc.Hygroscopic; requires thorough washing of resin after coupling.
DMSO (Dimethyl Sulfoxide) 10% – 20% (v/v)Solvation: High dielectric constant breaks structure.Extremely effective for "difficult sequences."High viscosity; difficult to remove; oxidizer (avoid with Met/Cys).
NMP (N-Methyl-2-pyrrolidone) 100% (Replace DMF)Polarity: More polar than DMF.Better swelling for polystyrene resins.[1]More expensive; amine impurities can degrade Fmoc over time.
Triton X-100 1% (w/v)Surfactant: Prevents hydrophobic clumping.Good for hydrophobic aggregation.Hard to wash out; can cause foaming.

Expert Insight: For Fmoc-L-Dap(2-Boc-aminoethyl)-OH , we recommend Method A (LiCl) first. The specific issue with Dap derivatives is H-bonding, which LiCl targets specifically. Use DMSO only if LiCl fails or if you lack Met/Cys in your sequence.

Part 3: The "Self-Validating" Dissolution Protocol

Do not simply mix and hope. Follow this protocol to ensure the solution is chemically active and aggregate-free.

Target Concentration: 0.2 M Volume: 5 mL (Example)

Step-by-Step Workflow
  • Weighing: Calculate the mass for 1.0 mmol of Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

  • The "Dry" Mix: Add LiCl (Lithium Chloride) directly to the dry amino acid powder.

    • Ratio: 85 mg LiCl per 5 mL of final solvent (Targeting ~0.4M LiCl).

  • Solvent Addition: Add 4 mL of DMF (hold back 1 mL).

  • Physical Agitation: Vortex vigorously for 30 seconds.

  • Sonication (The Critical Step):

    • Place the vial in an ultrasonic bath.

    • Temp: Set to 35°C (Do NOT exceed 40°C to prevent Fmoc cleavage).

    • Time: 10–15 minutes.

  • The Tyndall Effect Test (Validation):

    • Shine a laser pointer (or bright focused light) through the vial.

    • Fail: If you see a solid beam of light (scattering), micro-aggregates remain. Action: Add 0.5 mL DMSO and re-sonicate.

    • Pass: The beam is invisible or very faint. The solution is true.

  • Final Volume: Top up to 5 mL with DMF.

ProtocolWorkflow Step1 1. Weigh AA + LiCl (Dry Mix) Step2 2. Add DMF (80% Volume) Step1->Step2 Step3 3. Sonicate (35°C, 15 min) Step2->Step3 Step4 4. Tyndall Test (Laser Check) Step3->Step4 Step4->Step3 Cloudy (+DMSO) Step5 5. Coupling Step4->Step5 Clear

Figure 2: The "Dry Mix" LiCl protocol ensures chaotropic salts are present from the moment solvation begins.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to 60°C to dissolve it faster? A: No. While heat improves solubility, Fmoc groups are unstable at high temperatures in DMF, especially if the DMF contains trace amines (dimethylamine). Heating can lead to premature Fmoc removal (loss of protection) or racemization of the Dap alpha-carbon. Keep temperatures below 40°C .

Q2: Will LiCl interfere with my coupling reagents (HBTU/HATU)? A: Generally, no. LiCl is compatible with standard carbodiimide and uronium/phosphonium coupling chemistries. However, it is critical to wash the resin with pure DMF immediately after the coupling step to remove the salts before the next deprotection. Residual salts can slow down piperidine deprotection.

Q3: I am using an automated synthesizer. Can I use NMP instead of DMF/LiCl? A: Yes. If your synthesizer cannot handle viscous DMSO or dissolved salts (potential for line clogging), switching the main solvent to NMP (N-Methyl-2-pyrrolidone) is the safest engineering solution. NMP is a superior solvent for Dap derivatives but is more expensive.

Q4: Why is this specific Dap derivative so difficult compared to Fmoc-Ala-OH? A: Fmoc-L-Dap(2-Boc-aminoethyl)-OH contains a "beta-amino" functionality. The proximity of the side-chain nitrogen to the backbone allows it to form internal hydrogen bonds or "clump" with other molecules, mimicking the behavior of PNA (Peptide Nucleic Acids). This creates a "gel" rather than a true precipitate.

References
  • CEM Corporation. (2021). Peptide Synthesis: Handling Difficult Sequences.[2] (General Industry Standard for LiCl usage).

  • ResearchGate (Community Discussion). (2015). Strategies for difficult sequences in solid phase synthesis. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete peptide coupling reactions, particularly when dealing with sterically hindered amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your peptide synthesis endeavors. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.

I. Foundational Knowledge: Understanding the Challenge

Q1: Why do sterically hindered amino acids often result in incomplete coupling?

The primary reason for incomplete coupling lies in the three-dimensional structure of certain amino acids. Residues with bulky side chains, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), create a crowded environment around the reactive N-terminus of the growing peptide chain. This steric hindrance physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction kinetics significantly.[1]

Furthermore, sequences rich in such hydrophobic residues are prone to on-resin aggregation. The peptide chains can fold into secondary structures or clump together through inter- or intra-chain hydrogen bonding, rendering the reactive sites inaccessible to the reagents.[1][2] This is a major challenge in Solid-Phase Peptide Synthesis (SPPS) that can lead to truncated or deletion sequences in the final product.[3][4]

Q2: Which amino acids are considered "sterically hindered"?

Beyond the common β-branched amino acids (Val, Ile, Thr), several others present significant coupling challenges:

  • α,α-disubstituted amino acids: The most notorious in this category is α-aminoisobutyric acid (Aib), which possesses two methyl groups on its α-carbon.[5][6][7]

  • N-methylated amino acids: The presence of a methyl group on the backbone nitrogen, as in N-methyl alanine ((N-Me)-A), introduces considerable steric bulk and disrupts the typical planarity of the peptide bond.[5][6]

  • Other bulky residues: Amino acids with large, complex side chains like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) can also contribute to steric hindrance, especially when adjacent to other bulky residues.[8]

II. Diagnosis: Identifying Incomplete Coupling

Q3: How can I detect incomplete coupling during my synthesis?

Real-time monitoring of coupling completion is crucial for obtaining a high-purity final product. Several qualitative and quantitative methods are at your disposal:

Qualitative On-Resin Monitoring:

These are rapid colorimetric tests performed on a small sample of resin beads:

  • Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines. A positive result, indicated by a deep blue or purple color on the beads and in the solution, signifies the presence of unreacted amines and, therefore, an incomplete coupling.[1][9]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): An alternative to the Kaiser test for detecting primary amines.[1]

  • Isatin Test: This test is specifically used to detect the presence of unreacted secondary amines, such as the N-terminus of Proline. A blue color indicates an incomplete reaction.[9]

  • Chloranil Test: This test is also suitable for detecting secondary amines.[9]

Quantitative Post-Synthesis Analysis:

For a definitive assessment of coupling efficiency, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by:

  • Mass Spectrometry (MS): The presence of deletion sequences (peptides missing one or more amino acids) will be evident from their lower molecular weights.

  • High-Performance Liquid Chromatography (HPLC): Incomplete couplings will result in a more complex chromatogram with multiple peaks corresponding to the desired peptide and various truncated sequences.[1]

III. Troubleshooting and Optimization Strategies

Q4: My Kaiser test is positive. What is the first and most straightforward corrective action?

If you detect incomplete coupling, the most immediate and often effective strategy is to perform a "double coupling."[10] This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[10]

If unreacted amines persist even after a second coupling, it is advisable to "cap" them. This is achieved by treating the resin with a highly reactive acetylating agent, typically acetic anhydride, to permanently block the unreacted N-termini.[9] Capping prevents the formation of deletion peptides in subsequent steps, which can simplify the purification of the final product.[9]

Q5: Which coupling reagents are best suited for hindered amino acids?

Standard carbodiimide reagents like DCC or DIC, while cost-effective, are often insufficient for overcoming the steric barriers of difficult couplings.[11] For these challenging sequences, more potent activating reagents are required. These are typically categorized as phosphonium or aminium/uronium salts.

Coupling Reagent Class Examples Generated Active Ester Reactivity Level Key Considerations
Carbodiimides DIC, EDCO-acylisoureaModerateOften require additives like HOBt or OxymaPure.[7][12]
Aminium/Uronium Salts (HOBt-based) HBTU, TBTUOBt esterHighWidely used, but can be less effective for the most hindered residues.[10][13]
Aminium/Uronium Salts (HOAt-based) HATUOAt esterVery HighHighly efficient due to the anchimeric assistance of the pyridine nitrogen.[13][14] Excellent for difficult couplings.[15][16][17]
Aminium/Uronium Salts (Oxyma-based) COMUOxyma esterVery HighA safer, non-explosive alternative to HOAt-based reagents with comparable or superior reactivity.[7][17][18]
Phosphonium Salts PyBOP, PyAOPOBt/OAt esterHigh to Very HighDo not cause guanidinylation side reactions, making them ideal for excess use in slow reactions or cyclizations.[13][19]

Recommendation: For most sterically hindered couplings, HATU and COMU are excellent first choices due to their high reactivity and proven efficacy.[16][17][20]

Q6: What is the role of additives like HOAt and OxymaPure?

Additives are crucial for enhancing coupling efficiency and minimizing a critical side reaction: racemization. They function by converting the initially formed, highly reactive intermediate (e.g., O-acylisourea from a carbodiimide) into a more stable but still highly reactive active ester.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Forms highly reactive OAt esters. The nitrogen atom in the pyridine ring provides anchimeric assistance, accelerating the aminolysis step and making it particularly effective for hindered couplings.[13][14]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[14][21] It has a pKa similar to HOBt but often demonstrates superior performance in terms of both yield and suppression of racemization, especially in difficult couplings.[14][21]

Q7: Can adjusting reaction conditions improve coupling efficiency?

Absolutely. Optimizing the following parameters can have a significant impact:

  • Reaction Time: For hindered amino acids, extending the coupling time from the standard 1-2 hours to several hours or even overnight can be beneficial.[10][22]

  • Temperature: While most SPPS is conducted at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier of difficult couplings. However, this also increases the risk of racemization.[23]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This has emerged as a powerful technique for accelerating difficult couplings.[5][6] Microwave energy provides rapid and uniform heating, significantly shortening reaction times and driving couplings to completion, even for notoriously difficult sequences like those containing multiple Aib residues.[5][6][24][25]

Q8: Does the choice of solvent matter?

Yes, the solvent plays a critical role in both solvating the growing peptide chain and the reagents, as well as in preventing on-resin aggregation.

  • N,N-Dimethylformamide (DMF): The most commonly used solvent in SPPS.

  • N-Methyl-2-pyrrolidone (NMP): Often a superior choice for difficult sequences due to its excellent solvating properties, which can help to disrupt secondary structures and improve reagent access.[9][10]

  • Solvent Mixtures: For particularly aggregation-prone sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be highly effective.[2][10]

The selection of a solvent should also consider resin swelling, as adequate swelling is necessary for the reaction to proceed efficiently.[26][27]

Q9: I'm facing an extremely difficult coupling (e.g., Aib-Aib). Are there any advanced strategies I can employ?

For the most challenging couplings where even potent uronium salts and optimized conditions fail, consider these advanced methods:

  • Acyl Fluoride Formation: Amino acid fluorides are highly reactive species that are particularly effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[7] Reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[7][10]

  • Pseudoproline Dipeptides: These are dipeptide derivatives of Serine or Threonine that are introduced into a peptide sequence to disrupt the formation of secondary structures. The cis-amide bond conformation of the pseudoproline effectively breaks up helices and beta-sheets, improving the solvation of the peptide chain and the efficiency of subsequent coupling steps.[2] The native Ser or Thr residue is regenerated during the final TFA cleavage.[2]

IV. Experimental Protocols & Visual Guides

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform a Double Coupling start->double_couple recheck Re-test with Kaiser double_couple->recheck cap Cap with Acetic Anhydride recheck->cap Positive proceed Proceed to Next Cycle recheck->proceed Negative troubleshoot Advanced Troubleshooting recheck->troubleshoot Still Positive After Multiple Attempts cap->proceed

Caption: A stepwise workflow for addressing incomplete coupling.

Protocol 1: Standard Double Coupling with HATU
  • First Coupling:

    • Following standard Fmoc deprotection and washing of the resin-bound peptide.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes.[10]

    • Add the activated solution to the resin and allow the coupling to proceed for 45-60 minutes.[10]

    • Wash the resin thoroughly with DMF.

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 1.2 through 1.4 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin and perform another Kaiser test. If it remains positive, consider capping the unreacted amines.

Mechanism of Action: Uronium Salt (HATU) Activation

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-AA-COOH Fmoc-AA-COOH ActiveEster Highly Reactive OAt-Active Ester Fmoc-AA-COOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Aminolysis Resin H2N-Peptide-Resin Resin->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amino acid activation and coupling.

V. References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639.

  • MidePharm. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Protheragen. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. Retrieved from [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598-14601.

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1709-1728.

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6), 6-12.

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(97), 14598–14601.

  • Tinnermann, H., et al. (2022). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.

  • Battilocchio, C., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 81-106.

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 18(9), 10777-10793.

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146-6151.

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(16), 6146-6151.

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Kumar, K. S., & Gopi, H. N. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1431-1438.

  • El-Faham, A., et al. (2012). Z-L-Phg-Val-OMe by solution-phase peptide synthesis. Organic Syntheses, 89, 236-247.

  • Lantin, L., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Pharmaceutical Development and Technology, 26(4), 474-484.

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Ghani, K., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4933.

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Reddit. (2021, May 22). Solid phase peptide synthesis help. Retrieved from [Link]

  • Peninsula Laboratories, Inc. (n.d.). Procedures to Improve Difficult Couplings. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Aminoethyl-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Nα-Fmoc (9-fluorenylmethoxycarbonyl) deprotection step, particularly for peptides modified with aminoethyl groups. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to help you optimize your synthesis and achieve higher purity and yield of your target peptide.

Introduction: The Challenge of Aminoethyl Modifications

While the Fmoc protection strategy is a cornerstone of modern peptide synthesis due to its mild, base-labile deprotection conditions, the incorporation of modifications like aminoethylation can introduce complexities.[][2] These modifications, while often crucial for enhancing peptide stability, solubility, or therapeutic action, can alter the local chemical environment of the growing peptide chain. This can lead to incomplete Fmoc deprotection, aggregation, and various side reactions, ultimately compromising the success of the synthesis.[3][4] This guide will equip you with the knowledge and tools to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding Fmoc deprotection of aminoethyl-modified peptides:

Q1: What is the standard protocol for Fmoc deprotection, and why might it be insufficient for aminoethyl-modified peptides?

A standard Fmoc deprotection protocol typically involves treating the resin-bound peptide with a 20-50% solution of piperidine in N,N-dimethylformamide (DMF) for a few minutes.[][5] This process relies on a β-elimination reaction initiated by the piperidine base.[][2] However, aminoethyl modifications can introduce steric hindrance or alter the electronic properties of the peptide backbone, potentially slowing down the deprotection reaction.[6] In such cases, standard deprotection times may be insufficient, leading to incomplete removal of the Fmoc group and the formation of deletion sequences in the final product.[6]

Q2: What are the visual or analytical signs of incomplete Fmoc deprotection?

Incomplete deprotection can manifest in several ways. During synthesis, you might observe a diminished or broadened UV absorbance peak of the dibenzofulvene-piperidine adduct, which is a byproduct of the deprotection reaction.[7][8] Automated synthesizers that monitor this absorbance can often flag incomplete reactions.[8][9] Post-synthesis analysis by High-Performance Liquid Chromatography (HPLC) is a definitive method to identify issues. The presence of multiple peaks close to the main product peak in the HPLC chromatogram can indicate deletion sequences resulting from incomplete Fmoc removal.[6][10] Mass spectrometry (MS) analysis will reveal peptide species with masses corresponding to the desired product minus one or more amino acid residues.

Q3: What are the common side reactions associated with Fmoc deprotection, and are they exacerbated by aminoethyl modifications?

Repetitive treatment with piperidine can lead to several side reactions, including:

  • Aspartimide formation: This is a significant base-catalyzed side reaction, especially in sequences containing aspartic acid (Asp), leading to a mixture of byproducts.[6][11][12]

  • Diketopiperazine formation: This occurs at the dipeptide stage, particularly with proline or glycine residues.[7][11]

  • Racemization: C-terminal cysteine residues are particularly susceptible to racemization upon prolonged exposure to piperidine.[7]

While not directly caused by aminoethyl groups, the extended deprotection times often required for these modified peptides can increase the likelihood and severity of these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the Fmoc deprotection of aminoethyl-modified peptides.

Symptom Potential Root Cause(s) Recommended Solution(s)
Low final peptide yield with multiple deletion sequences observed in HPLC/MS. Incomplete Fmoc deprotection due to steric hindrance or altered reactivity caused by the aminoethyl modification.[6] Peptide aggregation on the solid support, hindering reagent access.[4]Optimize Deprotection Time: Perform a time-course study to determine the minimum time required for complete deprotection (see Experimental Protocol below). Increase Piperidine Concentration: Cautiously increase the piperidine concentration (e.g., from 20% to 30-40%) and monitor for improvements and potential side reactions. Use a Stronger, Non-Nucleophilic Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine to accelerate deprotection, but be aware of potential side reactions like aspartimide formation.[8] Incorporate Structure-Breaking Elements: If aggregation is suspected, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.
Presence of unexpected peaks in HPLC with mass shifts corresponding to piperidine adducts (+85.15 Da). Formation of a dehydroalanine intermediate followed by the addition of piperidine, particularly with C-terminal cysteine-containing peptides.[11] Ring-opening of aspartimide intermediates by piperidine.[11][12]Minimize Deprotection Time: Use the shortest effective deprotection time determined through optimization studies. Add HOBt to the Deprotection Solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation and subsequent piperidide adducts.[11][12] Consider Alternative Bases: Piperazine has been shown to cause less base adduct formation compared to piperidine.[12]
Broad or tailing peaks in the HPLC chromatogram. On-resin aggregation of the peptide, leading to poor solvation and incomplete reactions.[4]Improve Solvation: Ensure adequate swelling of the solid support resin.[6] Consider using a more polar solvent or adding chaotropic agents if compatible with your synthesis chemistry. Modify Synthesis Strategy: For highly problematic sequences, switching to a more aggregation-disrupting solid support (e.g., a PEG-based resin) may be beneficial.
Significant racemization of specific amino acids (e.g., Cys, His). Prolonged exposure to the basic deprotection conditions.[7][13]Reduce Deprotection Time: This is the most critical factor. Use a Milder Base: While potentially slower, using a less harsh base like piperazine can reduce the rate of racemization.[12]

Experimental Protocols

Protocol 1: Time-Course Study for Optimizing Fmoc Deprotection Time

This protocol outlines a systematic approach to determine the optimal deprotection time for a specific aminoethyl-modified peptide.

Objective: To find the minimum time required for complete Fmoc deprotection while minimizing side reactions.

Materials:

  • Peptide-resin sample with the N-terminal Fmoc group intact.

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF).

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[14]

  • HPLC system with a suitable C18 column.

  • Mass spectrometer.

Procedure:

  • Prepare Aliquots: Suspend a known amount of your peptide-resin in DMF and distribute equal aliquots into several reaction vessels.

  • Initiate Deprotection: Add the Fmoc deprotection solution to each vessel and start a timer.

  • Time Points: At specific time points (e.g., 2, 5, 10, 15, 20, and 30 minutes), quench the reaction in one vessel by rapidly filtering and washing the resin extensively with DMF to remove the piperidine.

  • Cleavage: After the final time point, cleave the peptide from a small sample of resin from each time point using the appropriate cleavage cocktail.[15]

  • Analysis: Analyze the cleaved peptide from each time point by HPLC and MS.

  • Determine Optimal Time: Identify the shortest time point at which the peak corresponding to the Fmoc-protected peptide is no longer detectable and the peak for the deprotected peptide is maximized. This is your optimal deprotection time.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

For automated synthesizers equipped with a UV detector, you can monitor the deprotection in real-time.

Procedure:

  • Program your synthesizer to record the UV absorbance of the solution flowing from the reaction vessel during the deprotection step. The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301-312 nm.[7]

  • A complete deprotection is indicated by the absorbance returning to the baseline level.

  • If the absorbance does not return to baseline within the programmed time, this is a clear indication of incomplete deprotection, and the deprotection time should be extended.[8]

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing Fmoc deprotection times for aminoethyl-modified peptides.

Fmoc_Deprotection_Optimization cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification Problem Low Yield / Impure Peptide (HPLC/MS Analysis) Incomplete_Deprotection Incomplete Fmoc Deprotection? Problem->Incomplete_Deprotection Check for deletion sequences Side_Reactions Side Reactions Prevalent? Incomplete_Deprotection->Side_Reactions No Optimize_Time Perform Time-Course Study (Protocol 1) Incomplete_Deprotection->Optimize_Time Yes Aggregation Evidence of Aggregation? Side_Reactions->Aggregation No Change_Base Modify Deprotection Reagent (e.g., DBU, Piperazine, add HOBt) Side_Reactions->Change_Base Yes Modify_Synthesis Alter Synthesis Strategy (e.g., Pseudoprolines, PEG Resin) Aggregation->Modify_Synthesis Yes Re_Analyze Re-synthesize and Analyze (HPLC/MS) Aggregation->Re_Analyze No Optimize_Time->Re_Analyze Change_Base->Re_Analyze Modify_Synthesis->Re_Analyze Re_Analyze->Incomplete_Deprotection Criteria Not Met Success Successful Synthesis: High Yield & Purity Re_Analyze->Success Criteria Met

Caption: Workflow for optimizing Fmoc deprotection of modified peptides.

Concluding Remarks

Optimizing the Fmoc deprotection step is critical for the successful synthesis of aminoethyl-modified peptides. By understanding the potential challenges and employing a systematic approach to troubleshooting, researchers can significantly improve the purity and yield of their target molecules. The key is to find the right balance between achieving complete deprotection and minimizing unwanted side reactions. We encourage you to use the guidelines and protocols in this technical support guide to refine your peptide synthesis strategies.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Packer, L. (Ed.). (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Methods in Enzymology, 350, 453-462.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-23). Academic Press.
  • LifeTein. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Lim, S. M., et al. (2020).
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Vapourtec. (2025, September 25). Learn Why Flow Outperforms Batch for Peptide Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Coin, I., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1547.
  • Chen, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1125-1134.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group.
  • Malins, L. R., & Payne, R. J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159.
  • Laconde, G., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3183.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Azalysine-Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Azalysine in Chemical Biology and Proteomics

Post-translational modifications (PTMs) of proteins, such as acetylation and methylation, are fundamental to cellular function, influencing protein stability, enzymatic activity, and interaction with other molecules.[1][2] Lysine, in particular, is a hub for a diverse array of PTMs.[1][2][3] To investigate the enzymes that catalyze these modifications, such as histone deacetylases (HDACs) and lysine-specific demethylases (LSDs), researchers increasingly turn to chemical probes.[1][4][5] Azalysine, a lysine analogue where the ε-carbon is replaced by a nitrogen atom, has emerged as a powerful tool in this field.[1][4] This substitution creates an isostere of lysine with altered electronic properties, making it a valuable probe for studying enzyme mechanisms.[1]

This guide provides a comprehensive comparison of the mass spectrometric behavior of azalysine-modified peptides against their native lysine-containing counterparts. We will delve into the nuances of fragmentation analysis, highlighting the diagnostic ions and fragmentation patterns that are critical for confident identification and characterization.

The Fundamental Difference: Lysine vs. Azalysine

The key distinction between lysine and azalysine lies in the side chain. The replacement of the ε-methylene group (CH₂) in lysine with a nitrogen atom (NH) in azalysine introduces a hydrazide or a carbohydrazide moiety, depending on the modification state. This seemingly subtle change has significant implications for the peptide's chemical reactivity and its behavior in the gas phase during mass spectrometry analysis.

Caption: Chemical structures of Lysine and Azalysine.

Mass Spectrometry Fragmentation: A Comparative Overview

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide identification and characterization.[6][7][8] The choice of fragmentation technique significantly impacts the quality and type of data obtained. The most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[9][10][11][12]

  • Collision-Induced Dissociation (CID): This technique involves the collision of peptide ions with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions.[10][11]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID method, HCD also produces b- and y-ions but often with higher energy, leading to more extensive fragmentation.[10][11] HCD is known to provide more peptide identifications than CID and ETD for doubly charged peptides.[9]

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply protonated peptide, causing fragmentation of the N-Cα backbone bond and generating c- and z-type ions.[10][11] This method is particularly useful for preserving labile post-translational modifications.[11]

The combination of different fragmentation techniques can significantly improve peptide identification and characterization.[9][12][13]

Caption: Overview of common peptide fragmentation methods in mass spectrometry.

Fragmentation Behavior of Azalysine-Modified Peptides

The presence of the nitrogen atom in the azalysine side chain introduces unique fragmentation pathways that can be leveraged for confident identification.

Unmodified Azalysine Peptides

Under CID/HCD conditions, in addition to the expected b- and y-ion series, peptides containing unmodified azalysine can exhibit a characteristic neutral loss from the side chain. This is in contrast to lysine, which primarily shows a loss of ammonia (-17 Da) under certain conditions.[14] The exact mass of the neutral loss from the azalysine side chain will depend on its immediate chemical environment and the fragmentation energy.

Acetylated Azalysine Peptides: A Case Study

Acetylated azalysine is a key probe for studying sirtuins and other HDACs.[1][4] Mass spectrometry has been instrumental in characterizing the products of enzymatic reactions involving these peptides.[1][4]

A notable finding is the formation of a novel ADP-ribose adduct when acetyl-azalysine peptides are treated with sirtuins.[1][4] This adduct was characterized by mass spectrometry, revealing a species with a specific mass-to-charge ratio (m/z) corresponding to the peptide plus an ADP-ribose moiety.[1] Further MS/MS analysis of this adduct confirmed the presence of both ADP and AMP moieties, providing strong evidence for the proposed structure.[1]

Table 1: Comparison of Expected Fragmentation Patterns

FeatureLysine-Containing PeptideAzalysine-Containing Peptide
Primary Fragmentation b- and y-ions (CID/HCD)b- and y-ions (CID/HCD)
c- and z-ions (ETD)c- and z-ions (ETD)
Side Chain Fragmentation Loss of NH₃ (-17.03 Da)Potential for unique neutral losses
Modified (Acetylated) Stable modification under CID/HCDCan form adducts (e.g., ADP-ribose)
Diagnostic Ions Immonium ion at m/z 101.1Potential for unique immonium-related ions

Experimental Protocols: A Practical Guide

Synthesis of Azalysine-Containing Peptides

The synthesis of azalysine-containing peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols using the Fmoc strategy.[1][15] Suitably protected azalysine analogues are incorporated into the desired peptide sequence.[1]

Caption: General workflow for solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Wang resin) for C-terminal acid peptides.[15]

  • Amino Acid Coupling: Couple Fmoc-protected amino acids sequentially using an activating agent such as HBTU.[15] For incorporating azalysine, use a protected Fmoc-azalysine derivative.[1]

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a solution of piperidine in a suitable solvent like NMP.[15]

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[15]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).[15]

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a TOF instrument, is recommended for accurate mass measurements of precursor and fragment ions.[9]

Workflow:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).

  • Liquid Chromatography (LC): Separate the peptides using a nano-flow LC system coupled to the mass spectrometer.

  • Mass Spectrometry (MS): Acquire full MS scans to determine the m/z of the precursor ions.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion of interest for fragmentation using CID, HCD, and/or ETD.[12] A data-dependent acquisition (DDA) method is often employed to automatically select precursor ions for fragmentation.[12]

  • Data Analysis: Analyze the resulting MS/MS spectra to identify the peptide sequence and characterize any modifications.[16] This can be done manually or with the aid of specialized software that can account for non-standard amino acids and modifications.

Data Interpretation: Identifying the Azalysine Signature

When analyzing the MS/MS spectra of azalysine-containing peptides, pay close attention to:

  • Mass Shifts: Account for the mass difference between lysine and azalysine in your database search parameters.

  • Unique Fragment Ions: Look for fragment ions that can only be explained by the presence of azalysine. This may include specific neutral losses from the side chain or the formation of unique immonium-related ions.

  • Adduct Formation: In enzymatic assays, be aware of the potential for adduct formation, as seen with the ADP-ribosylation of acetyl-azalysine peptides.[1][4] High-resolution mass spectrometry is crucial for accurately determining the mass of these adducts and proposing their elemental composition.

Conclusion: A Powerful Tool with Unique Analytical Considerations

Azalysine-modified peptides are invaluable tools for probing the mechanisms of enzymes involved in post-translational modifications.[1][4][17][18] Their successful application, however, relies on a thorough understanding of their unique behavior in mass spectrometry. By leveraging the distinct fragmentation patterns and being mindful of potential adduct formation, researchers can confidently identify and characterize these important chemical probes. The strategic use of complementary fragmentation techniques like CID, HCD, and ETD will provide the most comprehensive picture of these novel peptide analogues.

References

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(4), 1785-1793. [Link]

  • Dancy, B. C., et al. (2012). Azalysine analogs as probes for protein lysine deacetylation and demethylation. Journal of the American Chemical Society, 134(12), 5138-5148. [Link]

  • Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]

  • Walsh, G. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]

  • Sadygov, R. G., et al. (2011). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of Proteome Research, 10(12), 5373-5383. [Link]

  • Dancy, B. C., et al. (2012). Azalysine analogues as probes for protein lysine deacetylation and demethylation. PubMed. [Link]

  • Yu, C., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 32(8), 2133-2144. [Link]

  • Sikora, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 25(21), 5038. [Link]

  • Lee, Y. J., et al. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 27(1), 143-151. [Link]

  • Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • Tanaka, K., et al. (2023). A chemical probe for proteomic analysis and visualization of intracellular localization of lysine-succinylated proteins. Analyst, 148(1), 23-29. [Link]

  • Dancy, B. C., et al. (2012). Azalysine Analogues as Probes for Protein Lysine Deacetylation and Demethylation. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2024). A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell. Nature Communications, 15(1), 3020. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]

  • Dancy, B. C., et al. (2012). Azalysine Analogues as Probes for Protein Lysine Deacetylation and Demethylation. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). MALDI-MS analysis of peptides modified with photolabile arylazido groups. [Link]

  • Eliuk, S., & Kim, H. (2011). Peptide ion fragmentation in mass spectrometry. SlidePlayer. [Link]

  • Taverna, S. D., & Cole, P. A. (2013). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1599-1606. [Link]

  • Kumar, A., et al. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Journal of the American Chemical Society, 146(13), 9205-9214. [Link]

  • Zolg, D. P., et al. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]

  • Wikipedia. (n.d.). Lysine acetylsalicylate. [Link]

  • Peptide Synthesis Report. (n.d.). University of Washington. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Grant, J. E. (2006). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]

  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Peptide Science. (2020). New synthesis of peptides to probe protein post-translational modification. [Link]

  • Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]

  • Jayasundera, D. (2022). Quantitative proteomics using chemical probes. Macquarie University. [Link]

  • Taverna, S. D., & Cole, P. A. (2013). Discovery of lysine post-translational modifications through mass spectrometric detection. ScienceDirect. [Link]

  • MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. [Link]

  • Smith, B. C., & Denu, J. M. (2007). Acetyl-lysine analog peptides as mechanistic probes of protein deacetylases. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine acetylsalicylate. PubChem. [Link]

  • Christianson, D. W. (2012). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Current Opinion in Chemical Biology, 16(5-6), 579-587. [Link]

  • ResearchGate. (n.d.). Chemical structures of lysine, acetyllysine, succinyllisine, malonyllysine, and the candidate CoA for lysine malonylation. [Link]

Sources

A Comparative Guide to the Validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH Purity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount.[1] The presence of even minute impurities can lead to the formation of deletion sequences, truncated peptides, or other side-products that complicate purification and can compromise the biological activity of the final peptide therapeutic.[2] Fmoc-L-Dap(2-Boc-aminoethyl)-OH, a versatile non-canonical amino acid derivative, is increasingly utilized in the synthesis of complex peptides and peptidomimetics.[3][4] Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for selective chemical modifications crucial in drug discovery.[5][6] This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering field-proven insights and detailed experimental protocols.

The validation of analytical methods is a critical component of pharmaceutical development, ensuring data is reliable, reproducible, and scientifically sound.[7] Adherence to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), provides a harmonized framework for validating analytical procedures.[8][9][10] This guide is structured to align with these principles, emphasizing a science- and risk-based approach to method validation.[11]

The Criticality of Purity for Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Fmoc-L-Dap(2-Boc-aminoethyl)-OH serves as a key building block in the synthesis of peptides with tailored biological activities.[3] Its applications range from the development of novel peptide-based drugs to bioconjugation and cancer therapy research.[4] The purity of this reagent directly impacts the efficiency of peptide synthesis and the quality of the final product.[2] Common impurities in Fmoc-amino acid derivatives can arise from the synthesis of the Fmoc-amino acid itself, leading to the presence of free amino acids, dipeptides, or β-alanyl impurities.[12][13] These impurities can cause chain termination or the insertion of incorrect amino acids during SPPS.[14] Therefore, a robust and sensitive analytical method for purity determination is not just a quality control measure but a cornerstone of successful peptide synthesis.

LC-MS: The Gold Standard for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the analysis of amino acids and their derivatives due to its high sensitivity, specificity, and ability to provide molecular weight information, which is crucial for impurity identification.[15][16] Unlike traditional HPLC-UV, which relies on the chromophoric properties of the analyte, LC-MS can detect a wider range of compounds, including those that lack a UV chromophore.[17]

Experimental Workflow for LC-MS Purity Validation

The following diagram outlines the typical workflow for the validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH purity using LC-MS.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis SamplePrep Dissolve Fmoc-L-Dap(2-Boc-aminoethyl)-OH in appropriate solvent (e.g., ACN/H2O) LC_Separation Inject sample onto a suitable HPLC column (e.g., C18) SamplePrep->LC_Separation Injection StandardPrep Prepare calibration standards of known concentrations StandardPrep->LC_Separation Calibration GradientElution Apply a solvent gradient to separate components LC_Separation->GradientElution MS_Detection Detect ions using a mass spectrometer (e.g., ESI-QTOF) GradientElution->MS_Detection PeakIntegration Integrate chromatographic peaks MS_Detection->PeakIntegration ImpurityID Identify impurities based on mass-to-charge ratio (m/z) MS_Detection->ImpurityID PurityCalculation Calculate purity based on peak area percentages PeakIntegration->PurityCalculation

Caption: Workflow for LC-MS purity validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

Detailed LC-MS Protocol

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solutions: Prepare a series of calibration standards of a reference standard of Fmoc-L-Dap(2-Boc-aminoethyl)-OH at concentrations ranging from 0.1 µg/mL to 100 µg/mL in 50:50 (v/v) acetonitrile/water.

2. LC-MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice for separating Fmoc-protected amino acids.[18]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.[18]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high-resolution mass data.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Full scan mode from m/z 100 to 1000.

3. Data Analysis:

  • The purity of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

  • Potential impurities can be tentatively identified by their mass-to-charge ratios.

Comparative Analysis: LC-MS vs. HPLC-UV

While HPLC-UV is a well-established technique for purity analysis, it has limitations compared to LC-MS.[1] The primary advantage of LC-MS is its superior specificity and sensitivity, allowing for the detection and identification of impurities that may co-elute or be present at levels below the detection limit of a UV detector.

FeatureLC-MSHPLC-UV
Specificity High (based on m/z)Moderate (based on retention time and UV spectrum)
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Impurity Identification Yes (based on molecular weight)Limited (requires reference standards)
Co-elution Can resolve co-eluting peaks with different m/zCannot resolve co-eluting peaks
Cost HigherLower
Complexity More complexSimpler
Visual Comparison of Method Performance

Method_Comparison LCMS_Spec High Specificity HPLC_Spec Moderate Specificity LCMS_Sens High Sensitivity HPLC_Sens Moderate Sensitivity LCMS_ImpID Impurity Identification HPLC_ImpID Limited Identification

Caption: Key performance attributes of LC-MS versus HPLC-UV.

Alternative and Complementary Techniques

While LC-MS is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

  • Chiral HPLC: To determine the enantiomeric purity of Fmoc-L-Dap(2-Boc-aminoethyl)-OH, which is crucial as the presence of the D-enantiomer can lead to diastereomeric peptide impurities.[1][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify impurities, including those that are not amenable to LC-MS analysis.

  • Gas Chromatography (GC): Can be used to quantify volatile impurities and residual solvents.[14]

Conclusion

The validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH purity is a critical step in ensuring the quality and success of peptide synthesis. While traditional HPLC-UV methods provide a baseline for purity assessment, LC-MS offers unparalleled specificity, sensitivity, and the ability to identify unknown impurities. By adopting a comprehensive analytical approach that includes LC-MS, researchers and drug development professionals can have greater confidence in the quality of their starting materials, leading to more efficient and reproducible peptide synthesis. The principles and protocols outlined in this guide provide a robust framework for the validation of Fmoc-L-Dap(2-Boc-aminoethyl)-OH purity, aligning with the stringent requirements of the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Chem-Impex. Fmoc-L-Dap(2-Boc-aminoethyl)-OH.
  • Benchchem. A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.
  • IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH in Advanced Peptide Synthesis: A Technical Guide.
  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Ragalahari. Fmoc-L-Dap(2-Boc-aminoethyl)-OH.
  • Thermo Fisher Scientific. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Benchchem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Benchchem. OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.
  • Chromsystems. (2021, April 20). LC-MS/MS: A New Approach to Amino Acid Analysis.
  • NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
  • Semantic Scholar. (2008, December 5). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives*.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.

Sources

A-Scientist's-Guide-to-Enhancing-Peptide-Stability:-The-Role-of-Aminoethyl-Diaminopropionic-Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, overcoming proteolytic degradation is a paramount challenge.[1][2][3] Native peptides often exhibit short in vivo half-lives due to their susceptibility to enzymatic cleavage, limiting their bioavailability and therapeutic efficacy.[1][2] A key strategy to circumvent this is the incorporation of non-natural amino acids designed to confer resistance to proteases.[1][2][3][4][5] This guide provides an in-depth comparison of the proteolytic resistance conferred by sequences containing aminoethyl-L-2,3-diaminopropionic acid (aminoethyl-Dap), a lysine analogue with a shortened side chain, against other common peptide stabilization strategies.

The-Challenge-of-Proteolytic-Degradation

Proteases are enzymes that catalyze the breakdown of proteins and peptides into smaller polypeptides or single amino acids. This process, known as proteolysis, is a critical physiological function. However, for peptide-based drugs, it represents a significant hurdle. The rate of degradation is a primary determinant of a peptide's circulating half-life and, consequently, its therapeutic window.[6][7] Common sites for proteolytic attack are peptide bonds adjacent to basic amino acids like lysine (Lys) and arginine (Arg), which are recognized by trypsin-like proteases.[8]

Aminoethyl-Dap:-A-Strategic-Modification

Aminoethyl-Dap is a synthetic amino acid that can be incorporated into peptide sequences. Structurally, it resembles lysine but with a shorter side chain. This modification is hypothesized to sterically hinder the approach of proteases to the scissile peptide bond, thereby reducing the rate of cleavage.

dot

Caption: Structural comparison of Lysine and Aminoethyl-Dap.

Comparative-Proteolytic-Resistance:-Experimental-Evidence

While direct, head-to-head quantitative comparisons of aminoethyl-Dap with other modifications in the same peptide sequence are not extensively documented in publicly available literature, we can infer its potential from studies on similar non-natural amino acids and D-amino acid substitutions. The primary mechanism of resistance for such modifications is the alteration of the peptide backbone or side-chain conformation, which disrupts the recognition and binding by proteases.[9]

Studies have shown that replacing L-amino acids with their D-enantiomers can significantly enhance stability against proteases, which are stereospecific for L-amino acids.[5][9][10][11] Similarly, the incorporation of other non-natural amino acids like L-2,4-diaminobutanoic acid (Dab) and L-ornithine (Orn) has been demonstrated to increase proteolytic stability.[8][12] It is plausible that aminoethyl-Dap confers a comparable, if not superior, level of resistance due to the altered side-chain length and charge distribution.

Modification Strategy General Effect on Proteolytic Stability Supporting Rationale Potential Drawbacks
D-Amino Acid Substitution HighProteases are stereospecific for L-amino acids.[5][9]Can alter peptide conformation and biological activity.[10]
N-terminal Acetylation / C-terminal Amidation ModerateBlocks exopeptidase activity.Does not protect against endopeptidases.
Cyclization HighConstrains peptide conformation, reducing protease access.[3][5]Can be synthetically challenging and may reduce potency.
PEGylation HighSteric hindrance from the PEG chain shields the peptide.[5]Increases molecular weight, potentially affecting tissue distribution.
Incorporation of Ornithine/Dab Moderate to HighAltered side-chain length and basicity disrupts protease recognition.[12]May still be susceptible to some proteases.
Incorporation of Aminoethyl-Dap Hypothesized: Moderate to High Shorter side chain compared to Lysine is expected to sterically hinder protease binding. Limited direct comparative data; potential for altered biological activity.

Mechanism-of-Protease-Resistance

Proteolytic enzymes have specific recognition sites and a catalytic triad of amino acids that facilitate the hydrolysis of the peptide bond.[13] For trypsin-like proteases, this involves binding to a positively charged lysine or arginine residue.

dot

Protease_Mechanism cluster_Peptide Peptide Substrate cluster_Protease Protease Active Site cluster_Modified_Peptide Aminoethyl-Dap Modified Peptide P1_prime P1' Residue P1 Lysine/Arginine (P1) Scissile_Bond Scissile Bond P1->Scissile_Bond Binding_Pocket S1 Binding Pocket (Negative Charge) P1->Binding_Pocket Electrostatic Interaction Scissile_Bond->P1_prime Catalytic_Triad Catalytic Triad (e.g., Ser, His, Asp) Binding_Pocket->Catalytic_Triad Positions Scissile Bond Catalytic_Triad->Scissile_Bond Nucleophilic Attack & Cleavage Mod_P1 Aminoethyl-Dap Mod_P1->Binding_Pocket Steric Hindrance Altered Binding Experimental_Workflow Start Peptide Incubation Time_Points Collect Aliquots at Specific Time Points Start->Time_Points Quench Quench Reaction (e.g., with TFA or Acetonitrile) Time_Points->Quench Analysis Analyze by RP-HPLC or LC-MS Quench->Analysis Quantification Quantify Remaining Intact Peptide Analysis->Quantification Half_Life Calculate Half-Life (t½) Quantification->Half_Life

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-L-Dap(2-Boc-aminoethyl)-OH and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis of novel compounds to the responsible management of all chemical reagents and waste streams. This guide provides an in-depth, procedural framework for the proper disposal of Fmoc-L-Dap(2-Boc-aminoethyl)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development.[1] Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The disposal strategy for this compound is twofold, addressing the unreacted solid reagent and the liquid waste generated during its use in solid-phase peptide synthesis (SPPS). While the pure compound itself may not be classified as acutely hazardous, the guiding principle for all laboratory chemicals of unconfirmed toxicity is to manage them as hazardous waste.[2][3] The primary risks are often associated with the solvents and reagents used in conjunction with it, such as N,N-Dimethylformamide (DMF), piperidine, and trifluoroacetic acid (TFA).[4]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough risk assessment is paramount. Based on analogous Fmoc- and Boc-protected amino acids, the solid compound should be handled with care to avoid inhalation of dust and contact with skin and eyes.[5]

Table 1: Hazard Profile and Required Personal Protective Equipment

CategoryHazard Assessment & RationaleRequired PPE
Solid Reagent White crystalline powder.[1] May cause skin, eye, and respiratory irritation upon contact or inhalation.[2][3] Long-term toxicological properties are not thoroughly investigated.Chemical safety goggles, nitrile gloves, laboratory coat. Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust generation is possible.[3][4]
Liquid Waste Will contain solvents (e.g., DMF), bases (e.g., piperidine for Fmoc removal), and potentially strong acids (e.g., TFA for cleavage).[6][7] This mixture is flammable, corrosive, and toxic.Chemical safety goggles or face shield, chemically resistant gloves (e.g., nitrile), laboratory coat. All handling must occur within a certified chemical fume hood.[4]
The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow diagram and detailed protocols provide a clear path for managing waste containing Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

DisposalWorkflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated Fmoc-L-Dap(2-Boc-aminoethyl)-OH solid_waste Unused, Expired, or Contaminated Solid start->solid_waste Solid liquid_waste Synthesis Waste (Solvents, Reagents, Byproducts) start->liquid_waste Liquid solid_container 1. Containerize Place in a labeled, sealed container for solid chemical waste. solid_waste->solid_container solid_label 2. Label 'Hazardous Waste' + Chemical Name solid_container->solid_label solid_store 3. Store Place in designated Satellite Accumulation Area (SAA). solid_label->solid_store final_disposal 4. Arrange Pickup Contact Institutional EHS for final disposal. solid_store->final_disposal liquid_container 1. Containerize Use a compatible, sealed container for liquid hazardous waste. liquid_waste->liquid_container liquid_label 2. Label 'Hazardous Waste' + All Chemical Constituents liquid_container->liquid_label liquid_store 3. Store Segregate from incompatible materials in SAA. liquid_label->liquid_store liquid_store->final_disposal

Caption: Disposal workflow for Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

This protocol applies to unused, expired, or contaminated solid Fmoc-L-Dap(2-Boc-aminoethyl)-OH.

  • Segregation: Ensure solid chemical waste is kept separate from liquid waste and other laboratory trash.[4][8]

  • Containerization: Place the solid waste into a durable, sealable container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Fmoc-L-Dap(2-Boc-aminoethyl)-OH".[4][9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[9][10][11]

  • Final Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[2]

This protocol applies to the complex liquid mixtures generated during the use of Fmoc-L-Dap(2-Boc-aminoethyl)-OH in SPPS.

  • Segregation: Collect all liquid waste from the synthesis process in a dedicated waste container. This includes solvents (e.g., DMF), Fmoc deprotection solutions (e.g., 20% piperidine in DMF), and cleavage cocktails (e.g., TFA-based solutions).[4]

    • Causality: The Fmoc deprotection step utilizes a basic solution (piperidine), while the final cleavage from the resin uses a strong acid (TFA).[7][12] It is critical not to mix acidic and basic waste streams directly in a collection bottle, as this can cause a violent exothermic reaction. Collect these streams in separate, clearly labeled containers.

  • Containerization: Use a chemically resistant container, typically glass or HDPE, designed for liquid hazardous waste. Ensure the container has a secure, leak-proof screw cap. Do not leave a funnel in the container opening.[9][11] The container should not be filled beyond 90% capacity to allow for expansion.[13]

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and a complete list of all its contents with approximate percentages (e.g., "DMF (~70%), Piperidine (~10%), Trifluoroacetic Acid (~5%), Water, Trace Organics").[9]

  • Storage: Store the sealed liquid waste container within a secondary containment bin in the SAA to prevent spills from reaching drains.[14] Ensure it is segregated from incompatible chemicals, particularly separating acids from bases and oxidizers from flammable solvents.[11]

  • Final Disposal: Once the container is full (or within the time limits set by your institution, often 6-12 months for an SAA), contact your EHS department for collection and disposal.[10][15][16]

Management of Contaminated Labware and Empty Containers
  • Disposable Labware: Items such as pipette tips, weighing papers, and gloves contaminated with the solid compound should be placed in the designated solid hazardous waste container.[3]

  • Non-disposable Labware (Glassware): Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected and disposed of as hazardous liquid waste.[3] After this initial decontamination, the glassware can be washed using standard laboratory procedures.

  • Empty Reagent Bottles: A container that held Fmoc-L-Dap(2-Boc-aminoethyl)-OH can be disposed of as regular trash only after all residues have been removed.[14] It is best practice to triple-rinse the empty container with a suitable solvent, collecting the rinsate as hazardous waste.[14] After rinsing, deface or remove the original label before placing it in the appropriate recycling or trash bin.[14]

Regulatory Framework and Trustworthiness

The procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15][17] Academic laboratories may operate under the alternative requirements of Subpart K of 40 CFR part 262, which provides specific guidelines for managing hazardous waste at the point of generation (the SAA).[16] By following a self-validating system of meticulous segregation, labeling, and containment, you ensure a safe laboratory environment and maintain full compliance with federal and local regulations.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Safety Data Sheet Fmoc-Trp(Boc)-OH . AAPPTec, LLC. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative . Acme Synthetic. [Link]

  • Safety Data Sheet (SDS) - Fmoc-Lys(Boc)-OH . Anaspec. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . Nowick Lab, UC Irvine. [Link]

  • Methods for Removing the Fmoc Group . SpringerLink. [Link]

  • Green Chemistry - In situ Fmoc removal . Royal Society of Chemistry. [Link]

  • FMOC-DAPA(BOC)-OH - Risk and Safety . ChemBK. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Fmoc-L-Dap(2-Boc-aminoethyl)-OH

[1]

Introduction: Safety as a Precursor to Purity

As researchers, we often view safety protocols as compliance hurdles. However, in high-precision peptide synthesis, safety and product integrity are coupled variables. Handling Fmoc-L-Dap(2-Boc-aminoethyl)-OH —a specialized building block for introducing amine functionalities or branching points—requires a nuanced approach.[1]

The primary risk with this compound is not just its intrinsic toxicity (generally classified as an irritant), but its physical behavior (static-prone powder) and the solvent systems required to solubilize it (typically DMF or NMP).[1]

This guide moves beyond generic "wear gloves" advice. It provides a system-based safety protocol that accounts for the transition from solid-state handling to solution-phase synthesis, ensuring both researcher safety and experimental success.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific hazards. This compound presents a dual-threat profile depending on its state.[1][2]

Hazard CategorySpecific RiskMechanism of Action
Physical State (Solid) Inhalation & Irritation Fine particulate matter.[1] High risk of respiratory sensitization and mucosal irritation (H335).
Chemical State (Solution) Dermal Permeation Once dissolved in DMF (Dimethylformamide) , the carrier solvent facilitates rapid skin absorption of the solute.
Reactivity Side-Chain Lability The 2-Boc-aminoethyl side chain is acid-labile.[1] Accidental contact with strong acids (TFA) releases isobutylene gas and free amines.

Senior Scientist Insight: The most common safety failure with Fmoc-amino acids is not acute toxicity, but sensitization over time. Repeated low-level exposure to dust can lead to permanent allergic responses.[1] Treat the powder as a sensitizer.

The PPE Matrix: A Tiered Approach

Do not use a "one size fits all" approach. PPE must scale with the activity.[3]

Tier 1: Solid Handling (Weighing & Aliquoting)

Used when the compound is dry and in a static state.[1]

  • Respiratory: Work inside a Chemical Fume Hood is mandatory. If weighing on an open bench (not recommended), an N95 particulate respirator is the absolute minimum.

  • Eyes: ANSI Z87.1 Safety Glasses with side shields.

  • Hands: Standard Nitrile Exam Gloves (4-5 mil).[1]

    • Why? Nitrile provides excellent barrier protection against dry particulates.

Tier 2: Solution Phase (Dissolution & Coupling)

Used once DMF/NMP is introduced. This is the High-Risk Zone.[1]

  • Respiratory: Fume Hood ONLY. Sash at recommended working height.

  • Eyes: Chemical Splash Goggles are preferred over safety glasses due to splash risk.

  • Hands: Double-Gloving Strategy or Laminate/Barrier Gloves .[1]

    • Critical Warning: Standard nitrile gloves have poor resistance to DMF (breakthrough < 15 mins).

    • Protocol: Wear a thicker outer glove or change outer nitrile gloves immediately upon any splash contact.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety with experimental best practices to prevent cross-contamination.

Phase A: Preparation & Weighing[1]
  • Equilibration: Remove the Fmoc-L-Dap(2-Boc-aminoethyl)-OH container from cold storage (

    
     to 
    
    
    ) and let it reach room temperature before opening.
    • Causality: Opening cold bottles introduces condensation, which hydrolyzes the Fmoc group and clumps the powder, increasing handling difficulty and waste.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. This derivative is bulky and hydrophobic; it will "jump" due to static charge.

  • Transfer: Weigh inside the fume hood. If air currents disturb the balance, use a draft shield or temporarily reduce face velocity (if safe/permitted) only during the measurement.

Phase B: Solubilization (The Critical Step)[1]
  • Solvent Addition: Add DMF/NMP slowly down the side of the vessel to prevent aerosolizing the powder.

  • Vortexing: Cap the vial tightly before vortexing. Never vortex an open container of Fmoc-amino acid solution.

  • Spill Management: If solution drips on your glove, DO NOT WIPE IT. Remove the outer glove immediately, wash hands, and re-glove. DMF carries the amino acid through the nitrile barrier in seconds.

Phase C: Waste Disposal
  • Solid Waste: Contaminated weighing boats and paper towels go into Hazardous Solid Waste (bagged and tagged).

  • Liquid Waste: Solutions containing this compound must go into Non-Halogenated Organic Waste (unless DCM was used, then Halogenated).

  • Empty Containers: Triple rinse with solvent (add rinsate to liquid waste) before defacing the label and discarding glass.

Visualizations

Diagram 1: The Hierarchy of Handling Controls

This diagram illustrates the decision-making process for safety controls, prioritizing engineering over PPE.

HierarchyOfControlscluster_actionAction RequiredElimination1. Elimination/Substitution(Rarely possible in specific synthesis)Engineering2. Engineering Controls(Fume Hood, Draft Shield)Elimination->Engineering If unavoidableAdmin3. Administrative Controls(SOPs, Training, Access Control)Engineering->Admin Supplement withPPE4. PPE (Last Line of Defense)(Gloves, Goggles, Lab Coat)Admin->PPE Enforce usage of

Caption: The Hierarchy of Controls applied to Fmoc-amino acid handling. PPE is the final barrier, not the first.

Diagram 2: Operational Workflow & Glove Logic

A flow chart detailing the specific glove requirements at each stage of the experiment.

GloveLogicStartStart: Solid ReagentWeighingPhase 1: WeighingRisk: Dust/InhalationPPE: Single Nitrile + N95/HoodStart->WeighingSolventPhase 2: Add DMF/NMPRisk: Splash/PermeationPPE: Double Nitrile RequiredWeighing->Solvent DissolutionReactionPhase 3: CouplingRisk: VaporsPPE: Sash Down + GogglesSolvent->ReactionSpillSplash Event!Solvent->SpillReaction->SpillChangeIMMEDIATE Glove ChangeSpill->ChangeChange->Solvent Resume

Caption: Operational workflow emphasizing the critical "Double Nitrile" requirement during the solution phase.

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term damage.

Exposure RouteImmediate ActionFollow-Up
Eye Contact Flush immediately with water for 15 minutes.[1][4][5][6] Hold eyelids open.Seek medical attention.[4][5][6][7][8] Bring SDS.
Skin Contact (Solid) Brush off excess powder. Wash with soap and water.[4][6][7][9]Monitor for redness/rash (sensitization).
Skin Contact (Solution) Remove gloves immediately. Wash with soap and water for 15 mins.Do not use solvents (ethanol) to wash skin; it increases absorption.
Inhalation Move to fresh air.[4][5][6][7][9]If breathing is difficult, seek medical help.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link][1][8][10][11]

  • University of Pennsylvania. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Environmental Health & Radiation Safety.[11] [Link]

  • PubChem. (n.d.). Compound Summary: Fmoc-amino acids (General Safety Data).[1] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.